1,5-Dibromo-2,3,4-trifluorobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromo-2,3,4-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F3/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKUGTVPMSPTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298054 | |
| Record name | 1,5-Dibromo-2,3,4-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17299-95-5 | |
| Record name | 1,5-Dibromo-2,3,4-trifluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17299-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dibromo-2,3,4-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Dibromo-2,3,4-trifluorobenzene | |
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Foundational & Exploratory
The Synthetic Versatility of 1,5-Dibromo-2,3,4-trifluorobenzene: A Technical Primer for Advanced Organic Synthesis
Introduction: Unveiling a Strategic Building Block
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a widely recognized tactic to modulate a compound's physicochemical and biological properties.[1][2] 1,5-Dibromo-2,3,4-trifluorobenzene (CAS: 17299-95-5) has emerged as a pivotal intermediate, offering a unique combination of a trifluorinated core and two reactive bromine substituents.[1] This guide provides an in-depth exploration of the utility of this versatile building block, focusing on its application in the synthesis of high-value organic materials and complex pharmaceutical intermediates. The strategic placement of the bromine atoms allows for a multitude of coupling reactions, making it an indispensable tool for medicinal chemists and materials scientists.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 17299-95-5[4] |
| Molecular Formula | C₆HBr₂F₃[4] |
| Molecular Weight | 289.88 g/mol [3] |
| Boiling Point | 200.9 ± 35.0 °C at 760 mmHg[3] |
| Density | 2.156 ± 0.06 g/cm³[5] |
| Appearance | Colorless to light yellow crystalline powder |
| Purity | Typically ≥97%[1][5] |
Core Applications in Cross-Coupling Reactions
The two bromine atoms on the this compound ring are amenable to a variety of palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility, enabling the construction of complex molecular architectures.[1][2]
Sonogashira Coupling: Gateway to Arylalkynes and Conjugated Systems
The Sonogashira reaction, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides, is a primary application of this compound.[6][7] This reaction is instrumental in the synthesis of poly(aryleneethynylene)s (PAEs), a class of polymers with interesting electronic and optical properties.[8][9]
Workflow for Sonogashira Coupling
Caption: Generalized workflow for a Sonogashira coupling reaction.
A typical procedure involves the reaction of the dibromide with a terminal alkyne in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, a copper(I) co-catalyst (e.g., CuI), and a base like diisopropylamine in a solvent such as THF.[10] The reaction can often be carried out under mild conditions, including at room temperature.[6][10]
Exemplary Protocol: Synthesis of a Disubstituted Arylalkyne via Sonogashira Coupling [10]
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.025 eq).
-
Addition of Reagents: Sequentially add diisopropylamine (7.0 eq) and the terminal alkyne (2.2 eq).
-
Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Extraction: Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired disubstituted arylalkyne.
The reactivity of the carbon-bromine bond is generally higher than that of a carbon-chlorine bond, and for di- or polyhalogenated substrates, selective coupling can often be achieved.[7][10]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is another cornerstone reaction utilizing this compound to form carbon-carbon bonds, specifically for the synthesis of biaryl compounds.[11] These motifs are prevalent in pharmaceuticals and liquid crystals. The reaction pairs the dibromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[12]
Logical Flow of a Suzuki-Miyaura Coupling Reaction
Caption: Key components and stages of a Suzuki-Miyaura cross-coupling.
General Protocol for Suzuki-Miyaura Cross-Coupling [13]
-
Reaction Setup: In a pressure tube, combine this compound (1.0 eq), the arylboronic acid (2.2 eq), and tetrakis(triphenylphosphine)palladium(0) (2-3 mol%).
-
Solvent and Base Addition: Add dioxane (or a toluene/dioxane mixture) and an aqueous solution of potassium carbonate (2 M).
-
Reaction: Seal the tube and heat the mixture (e.g., at 80 °C) under an argon atmosphere for 3-5 hours.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane.
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Application in Materials Science: Crafting Novel Liquid Crystals and Polymers
The rigid, fluorinated aromatic core of this compound makes it an excellent building block for advanced materials.[3][14]
Synthesis of Bent-Core (Banana-Shaped) Liquid Crystals
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals.[15] Bent-core or "banana-shaped" liquid crystals are of particular interest due to their unique properties, including the potential for ferroelectricity in achiral molecules.[16] The 1,3-disubstituted pattern of the dibromide serves as a central bending unit in the synthesis of these complex molecules.[17]
The synthesis of such liquid crystals often involves a multi-step sequence, typically starting with a double Sonogashira or Suzuki coupling to introduce mesogenic side arms onto the central trifluorophenyl unit.[16] The fluorination of the central core can influence the mesomorphic properties of the final material.[16]
Precursor for Fluorinated Polymers
The incorporation of this compound into polymer backbones can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.[14] Through polycondensation reactions, such as Suzuki or Sonogashira polymerizations, it can be used to create a variety of fluorinated polymers, including poly(aryleneethynylene)s[8][9] and poly(aryl ether nitrile)s.[18] These materials find applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[14]
Role in Pharmaceutical and Agrochemical Synthesis
The trifluorinated phenyl motif is a common feature in many modern pharmaceuticals and agrochemicals.[1][2] Fluorine substitution can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[1] this compound serves as a key intermediate for introducing this valuable moiety into complex, biologically active molecules.[1][19] The bromine atoms provide handles for further functionalization through cross-coupling reactions, such as Buchwald-Hartwig amination to form carbon-nitrogen bonds, which are ubiquitous in drug molecules.[1]
Metal-Halogen Exchange: An Alternative Activation Pathway
Beyond palladium-catalyzed couplings, the bromine atoms of this compound can undergo metal-halogen exchange. This reaction, typically employing organolithium reagents like n-butyllithium, generates a highly reactive organolithium or Grignard intermediate.[20][21][22] This intermediate can then be quenched with a wide range of electrophiles to introduce various functional groups.
This method provides a complementary approach to cross-coupling reactions, particularly for the introduction of functionalities that are not readily accessible via coupling partners. The reaction is typically performed at low temperatures to manage the reactivity of the organometallic species.[20]
Diagram of Metal-Halogen Exchange and Subsequent Quenching
Caption: Pathway of metal-halogen exchange and electrophilic trapping.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifluorinated aromatic core, combined with two strategically positioned and reactive bromine atoms, provides chemists with a powerful tool for the construction of complex molecules. Its primary utility lies in its participation in a wide array of cross-coupling reactions, most notably the Sonogashira and Suzuki-Miyaura couplings, which are foundational for the synthesis of advanced materials like liquid crystals and conjugated polymers. Furthermore, its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals underscores its importance in medicinal chemistry. The ability to undergo metal-halogen exchange further expands its synthetic potential. For researchers and developers in these fields, a thorough understanding of the reactivity and applications of this compound is essential for innovation and the efficient creation of novel functional molecules.
References
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- 8. Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Novel liquid crystals with a bent molecular shape containing a 1,5-disubstituted 2,3,4-trifluorophenyl unit. Banana-shaped liquid crystals—synthesis and properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
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- 21. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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A Comprehensive Technical Guide to 1,5-Dibromo-2,3,4-trifluorobenzene (CAS 17299-95-5): Properties, Reactivity, and Applications
Introduction
1,5-Dibromo-2,3,4-trifluorobenzene is a highly functionalized aromatic compound that has garnered significant interest as a versatile building block in modern organic synthesis. Its unique molecular architecture, featuring two reactive bromine atoms and an electron-deficient trifluorinated phenyl ring, provides a powerful platform for the construction of complex molecules. This guide offers an in-depth exploration of its physicochemical properties, spectroscopic signature, chemical reactivity, and key applications, with a focus on its utility for researchers in pharmaceutical development and materials science. The strategic placement of both bromine and fluorine atoms allows for orthogonal reactivity and fine-tuning of molecular properties, making it an indispensable intermediate in the synthesis of advanced materials and active pharmaceutical ingredients (APIs).[1][2][3]
Core Physicochemical Properties
This compound is typically a colorless to light yellow liquid at ambient temperature.[4][5] Its high density and boiling point are characteristic of polyhalogenated aromatic compounds. The key physical and chemical properties are summarized in the table below. It is crucial to note that several of these values are predicted based on computational models, a common practice for specialized chemical intermediates where extensive experimental data may not be publicly available.
| Property | Value | Source(s) |
| CAS Number | 17299-95-5 | [3][4][6] |
| Molecular Formula | C₆HBr₂F₃ | [3][7][8] |
| Molecular Weight | 289.88 g/mol | [3][7] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Boiling Point | 200.9 ± 35.0 °C (Predicted) | [3][4][7] |
| Density | 2.156 ± 0.06 g/cm³ (Predicted) | [4][5][7] |
| Storage | Store in a dry, sealed container at room temperature. | [3][4] |
Molecular Structure and Spectroscopic Characterization
-
¹H NMR: The spectrum would feature a single proton resonance. This signal is expected to be a complex multiplet due to through-bond couplings to the adjacent fluorine atom at C2 (³J HF) and the more distant fluorine at C4 (⁵J HF).
-
¹⁹F NMR: Three distinct signals would be observed, one for each chemically non-equivalent fluorine atom. Each signal would exhibit coupling to the other two fluorine nuclei and to the single aromatic proton, providing a rich and informative spectral fingerprint.
-
¹³C NMR: The spectrum would show six unique signals for the aromatic carbons. The chemical shifts and coupling constants (¹J CF, ²J CF, etc.) would be characteristic of the fluorine and bromine substitution pattern, offering definitive structural confirmation.
-
Mass Spectrometry: The mass spectrum is particularly distinctive due to the presence of two bromine atoms. The molecular ion peak would appear as a characteristic triplet pattern (approximately 1:2:1 ratio) resulting from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the dual nature of its functionalization. The carbon-bromine bonds serve as versatile handles for bond formation, while the trifluorinated ring acts as a robust scaffold that imparts desirable electronic and physicochemical properties to the final product.[5]
The Role of Bromine Substituents in Cross-Coupling Reactions
The two bromine atoms are strategically positioned to participate in a wide array of metal-catalyzed cross-coupling reactions.[2] These reactions are fundamental to modern synthetic chemistry, enabling the precise construction of carbon-carbon and carbon-heteroatom bonds.[2] The C-Br bonds can be functionalized sequentially or simultaneously, depending on the reaction conditions, providing access to a diverse range of derivatives. Key transformations include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, ideal for constructing biaryl systems.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a cornerstone of pharmaceutical synthesis.
-
Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures, often used in materials science.[3]
-
Stille Coupling: Reaction with organostannanes for C-C bond formation.[2]
Caption: Key cross-coupling reactions involving this compound.
The Influence of the Trifluorophenyl Core
The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery and materials science.[2][5] The three fluorine atoms in this compound exert a strong electron-withdrawing effect, which influences the reactivity of the C-Br bonds and imparts unique characteristics to its derivatives:
-
Enhanced Metabolic Stability: In drug candidates, fluorine atoms can block sites of oxidative metabolism, increasing the compound's half-life.[2]
-
Modulated Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[2]
-
Tuning of Electronic Properties: The electron-deficient nature of the ring is highly desirable in materials science for creating organic semiconductors with specific charge-transport properties for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]
Key Applications
Pharmaceutical Synthesis
This compound serves as a crucial intermediate for APIs.[2] Medicinal chemists utilize it to introduce a trifluorophenyl moiety into a target molecule, a strategy often employed to enhance pharmacological properties such as binding affinity and metabolic stability.[2] The ability to perform selective cross-coupling reactions at the bromine positions allows for the efficient assembly of complex drug candidates.[2]
Materials Science
In materials science, this compound is a precursor for advanced materials.[1] It is used to synthesize specialty polymers with enhanced thermal resistance and specific dielectric properties.[1] Furthermore, its derivatives are explored in the field of organic electronics as components of semiconductors and light-emitting materials, where the fluorine atoms help to tune the frontier molecular orbital energy levels for efficient device performance.[1] It is also employed in the synthesis of liquid crystals.[3]
Experimental Protocols (Exemplary)
To illustrate its practical use, here is a representative, self-validating protocol for a standard Suzuki-Miyaura cross-coupling reaction.
Protocol: Exemplary Mono-Suzuki-Miyaura Cross-Coupling Reaction
Objective: To demonstrate the selective mono-arylation of this compound. The choice of a mild base and a 1:1 stoichiometry favors single substitution.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 eq)
-
Base (e.g., K₂CO₃) (2.5 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1 mixture)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the palladium catalyst.
-
Solvent & Base Addition: Add the solvent mixture, followed by the aqueous solution of K₂CO₃. The use of a biphasic solvent system with a phase-transfer-capable catalyst ensures efficient mixing and reaction.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/inert gas backfill. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.
Safety and Handling
This compound is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood.
GHS Hazard Information:
| Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Handling and First Aid:
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen.[9][10]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[9][10]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[9]
References
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- 10. fishersci.com [fishersci.com]
A Technical Guide to Polyhalogenated Aromatic Compounds in Material Science: Synthesis, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of polyhalogenated aromatic compounds (PHAs) in the field of material science. It is designed for researchers, scientists, and professionals in drug development and materials engineering. The guide delves into the fundamental principles of PHAs, including their classification, the unique properties of the carbon-halogen bond, and the pivotal role of halogen bonding in supramolecular chemistry. We explore detailed synthetic and functionalization methodologies, along with a thorough examination of characterization techniques. The core of this guide focuses on the diverse applications of PHAs in organic electronics, high-performance polymers, and functional materials, elucidating the underlying mechanisms that govern their performance. Finally, we address the critical environmental and toxicological aspects of these compounds, offering insights into their persistence, degradation, and the ongoing efforts to design safer alternatives.
Part 1: Fundamentals of Polyhalogenated Aromatic Compounds
Introduction to Polyhalogenated Aromatic Compounds
Polyhalogenated aromatic compounds (PHAs) are a class of organic molecules characterized by one or more aromatic rings to which multiple halogen atoms (fluorine, chlorine, bromine, or iodine) are attached. Historically, some PHAs, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), were widely used in industrial applications due to their high thermal stability, chemical inertness, and electrical insulating properties.[1][2] PCBs were used in transformers, capacitors, and as plasticizers, while PBDEs served as effective flame retardants in plastics, textiles, and electronics.[1][2][3] However, their persistence in the environment and adverse health effects led to widespread bans and restrictions.[4][5][6]
In modern material science, the focus has shifted from these legacy compounds to the design of novel PHAs with precisely controlled structures and functionalities. The strategic incorporation of halogens into aromatic systems allows for the fine-tuning of their electronic, optical, and physical properties, making them highly valuable for a new generation of advanced materials.
The Carbon-Halogen Bond: A Unique Tool in Material Design
The properties of PHAs are fundamentally dictated by the nature of the carbon-halogen (C-X) bond. The high electronegativity of halogens creates a polar C-X bond, rendering the carbon atom electrophilic.[7] The strength of this bond decreases down the group from fluorine to iodine (C-F > C-Cl > C-Br > C-I). The C-F bond is the strongest single bond to carbon in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated compounds.[7][8]
The type and number of halogen substituents significantly influence the molecule's frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Halogenation is a known strategy to lower both HOMO and LUMO energy levels in molecular semiconductors.[9] This effect is more pronounced with increasing electronegativity of the halogen. This ability to tune energy levels is critical for designing materials for organic electronics, as it allows for the optimization of charge injection and transport properties.[9][10]
Halogen Bonding: A Key Supramolecular Interaction
Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[11][12] This interaction is highly directional and its strength is tunable, increasing with the polarizability of the halogen (I > Br > Cl).[11][12] Halogen bonding has emerged as a powerful tool in crystal engineering and supramolecular chemistry, enabling the rational design of complex architectures.[4][12][13] It plays a crucial role in the self-assembly of molecules, leading to the formation of liquid crystals, gels, and other functional materials.[4][14]
Part 2: Synthesis and Functionalization of PHAs
Synthetic Methodologies
The synthesis of PHAs for material science applications requires precise control over the degree and position of halogenation.
Direct Halogenation: This method involves the direct reaction of an aromatic compound with a halogenating agent, often in the presence of a Lewis acid catalyst. While useful, it can sometimes lead to mixtures of products.
Protocol Example: Perbromination of an Aromatic Core
Objective: To introduce multiple bromine atoms onto an aromatic substrate.
Materials:
-
Aromatic substrate (e.g., coronene)
-
Bromine (Br₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Lewis acid catalyst (e.g., FeCl₃)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the aromatic substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the Lewis acid catalyst to the solution.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 24-48 hours) until the reaction is complete (monitored by techniques like TLC or GC-MS).
-
Quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr): This is a key method for synthesizing perfluoroaromatic compounds. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack.
Protocol Example: Synthesis of a Perfluorinated Poly(arylene ether) [15]
Objective: To synthesize a high-performance fluoropolymer via nucleophilic aromatic substitution.
Materials:
-
Decafluorobiphenyl (DFBP)
-
Bisphenol A (BPA)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Toluene
Procedure:
-
In a flask equipped with a Dean-Stark trap, combine DFBP, BPA, K₂CO₃, DMAc, and toluene.
-
Heat the mixture to reflux to azeotropically remove water.
-
After water removal, distill off the toluene and continue the reaction at an elevated temperature (e.g., 160 °C) for several hours.
-
Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.
-
Filter the polymer, wash it thoroughly with water and methanol, and dry it under vacuum.
Functionalization Strategies
Post-polymerization functionalization allows for the introduction of halogens onto existing polymer backbones, which can be a versatile method for modifying the properties of commodity polymers.[16] For instance, photocatalytic methods can be used to generate electrophilic fluoroalkyl radicals that can functionalize a variety of aromatic polymers under mild conditions.[16]
Part 3: Characterization of PHA-Based Materials
A suite of analytical techniques is employed to characterize the structure, thermal properties, and electronic behavior of PHA-based materials.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and especially ¹⁹F NMR are indispensable for elucidating the chemical structure of PHAs. ¹⁹F NMR is particularly sensitive to the local chemical environment of fluorine atoms.[17]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify characteristic vibrational modes of functional groups and the C-X bond.
-
X-ray Diffraction (XRD): Single-crystal XRD provides detailed information about the three-dimensional arrangement of molecules in a crystal lattice, including the geometry of halogen bonds.[14] Powder XRD is used to determine the phase and crystallinity of polycrystalline materials.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[18]
-
Differential Scanning Calorimetry (DSC): DSC is used to identify thermal transitions such as melting point, glass transition temperature, and phase transitions in liquid crystals.[14]
Electronic and Optoelectronic Properties
-
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.
-
UV-Vis and Photoluminescence Spectroscopy: These techniques are used to study the absorption and emission of light by PHA-based materials, which is crucial for applications in OLEDs and sensors.
Part 4: Applications of PHAs in Material Science
The unique properties of PHAs make them suitable for a wide range of applications in material science.
Organic Electronics
Organic Field-Effect Transistors (OFETs): Halogenation is a powerful strategy to create n-type (electron-transporting) organic semiconductors. The electron-withdrawing nature of halogens lowers the LUMO energy level, facilitating electron injection.[7][9] Perfluorination of aromatic cores has been shown to be particularly effective in achieving high electron mobility.
Organic Light-Emitting Diodes (OLEDs): Halogenated aromatic compounds are used as host materials, electron transport materials, and emitters in OLEDs. The introduction of heavy atoms like bromine and iodine can enhance intersystem crossing, which is beneficial for phosphorescent OLEDs and materials exhibiting thermally activated delayed fluorescence (TADF).
High-Performance Polymers
Flame Retardants: While legacy PBDEs are being phased out, the development of new halogenated flame retardants continues. The mechanism of flame retardancy involves the release of halogen radicals upon heating, which interrupt the radical chain reactions of combustion in the gas phase.[3][19]
Fluoropolymers: Polymers containing perfluorinated aromatic units exhibit exceptional thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in aerospace, electronics, and demanding industrial environments.[15][18]
Functional Materials Driven by Halogen Bonding
Liquid Crystals: Halogen bonding can be used to induce liquid crystalline phases in molecules that are not mesomorphic on their own.[14][20] The directionality and tunable strength of the halogen bond allow for the precise control of molecular self-assembly and the resulting liquid crystalline properties.[14]
Ionic Conductors: Halogen-bonded ionic liquid crystals combine the properties of ionic liquids and liquid crystals, creating materials with anisotropic ion conductivity.[1] These materials are promising for applications in batteries and fuel cells.[1]
Part 5: Environmental and Toxicological Considerations
Persistence and Bioaccumulation
Many early PHAs, such as PCBs and PBDEs, are persistent organic pollutants (POPs) that resist degradation and accumulate in the environment and in living organisms.[21][22] Their lipophilicity causes them to be stored in fatty tissues, leading to biomagnification up the food chain.[21]
Degradation Pathways
The environmental degradation of PHAs can occur through microbial action or photochemical processes.[21][23] For example, some microorganisms can dehalogenate these compounds under anaerobic conditions.[23] However, these processes are often slow, contributing to the persistence of these pollutants.
Mechanisms of Toxicity
The toxicity of many PHAs is mediated by their interaction with the aryl hydrocarbon receptor (AhR).[5][24] This can lead to a range of adverse health effects, including carcinogenicity, reproductive and developmental problems, and disruption of the endocrine system.[5][25][26] PBDEs, for instance, are known to interfere with thyroid hormone homeostasis, which is critical for brain development.[3][6]
Designing Safer PHAs
A key challenge in modern material science is the design of PHAs that are both functional and environmentally benign. This involves strategies such as incorporating biodegradable linkages into the molecular structure or designing molecules that are more susceptible to metabolic degradation.
Part 6: Conclusion and Future Outlook
Polyhalogenated aromatic compounds have transitioned from being notorious environmental pollutants to indispensable building blocks in modern material science. The ability to precisely control the properties of materials through halogenation has opened up new avenues for the development of advanced organic electronics, high-performance polymers, and functional supramolecular systems. The future of this field lies in the continued exploration of novel PHA structures and the rational design of materials that combine high performance with environmental sustainability. A deeper understanding of structure-property relationships, aided by computational modeling, will be crucial in accelerating the discovery of the next generation of PHA-based materials.
References
- 1. Halogen-bonded ionic liquid crystals: supramolecular organization and ionic transport - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances [ouci.dntb.gov.ua]
- 3. A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Upcycling aromatic polymers through C–H fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. ovid.com [ovid.com]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Halogen - Wikipedia [en.wikipedia.org]
- 23. Microbial degradation of aromatic polycyclic nd halogenatd aromatic comp..pdf [slideshare.net]
- 24. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety, Storage, and Handling of 1,5-Dibromo-2,3,4-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,5-Dibromo-2,3,4-trifluorobenzene in Modern Synthesis
This compound is a key intermediate in organic synthesis, particularly valued in the pharmaceutical and material science sectors.[1][2] Its unique structure, featuring both bromine and fluorine substituents, makes it a versatile building block for creating complex molecules.[3] The bromine atoms provide reactive sites for cross-coupling reactions, while the fluorine atoms can enhance the metabolic stability and lipophilicity of the final compounds, which are desirable properties in drug candidates.[1] Given its utility and specific reactivity, a thorough understanding of its safe handling, storage, and disposal is paramount for any researcher or scientist working with this compound.
Hazard Identification and Assessment
Key Safety Data Summary:
| Property | Value | Source |
| Chemical Formula | C₆HBr₂F₃ | [3] |
| Molecular Weight | 289.88 g/mol | [3] |
| Boiling Point | 200.9±35.0°C at 760 mmHg | [3] |
| Density | 2.156±0.06 g/cm³ | [5] |
| Appearance | Solid, semi-solid, or liquid |
Personal Protective Equipment (PPE): A Mandate for Safety
A comprehensive personal protective equipment (PPE) strategy is the primary defense against potential exposure to this compound.[4] The following PPE is mandatory when handling this chemical:
-
Eye and Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are essential.[4] A face shield is recommended when there is a potential for splashing.[4]
-
Skin and Body Protection: A flame-resistant lab coat should be worn over personal clothing and be fully buttoned.[4][6] Chemical-resistant gloves, such as nitrile or neoprene, are required.[4] It is advisable to double-glove to minimize contamination risk during glove removal.[6]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4][6] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
-
Footwear: Closed-toe shoes made of a material that resists chemical penetration are mandatory.[4]
Safe Handling Protocols: A Step-by-Step Approach
Adherence to a strict handling protocol is crucial to minimize exposure and prevent accidents.
4.1. Preparation:
-
Ensure that an emergency shower and eyewash station are accessible and have been recently tested.[6][7]
-
Verify that the chemical fume hood is functioning correctly.[4]
-
Have all necessary PPE readily available and in good condition.[4]
4.2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[4]
-
Use appropriate, non-sparking tools to handle the material.[4][8]
-
Keep containers of the chemical closed when not in use.[4]
4.3. Post-Handling:
-
Decontaminate all surfaces and equipment after handling.[6]
-
Carefully remove PPE, starting with the outer gloves, and wash hands thoroughly with soap and water.[6][7]
Diagram: Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Storage Requirements: Ensuring Stability and Preventing Reactions
Proper storage of this compound is critical to maintain its integrity and prevent hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area.[4][9]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[10]
-
Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[8][10]
Diagram: Decision Tree for Proper Storage
Caption: A decision-making guide for the appropriate storage of the chemical.
Emergency Procedures: Preparedness for Accidental Exposure and Spills
In the event of an emergency, a swift and informed response is crucial.
6.1. Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][9] Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.[4]
-
Inhalation: Move the exposed individual to fresh air.[9] If not breathing, give artificial respiration.[9] If breathing is difficult, give oxygen.[9] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[9]
6.2. Spills and Leaks:
-
Evacuate unnecessary personnel from the area.[9]
-
Ensure adequate ventilation.[9]
-
Remove all sources of ignition.[9]
-
Wear appropriate PPE, including respiratory protection.[9]
-
For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[10]
-
Prevent the spill from entering drains or waterways.[9]
Diagram: Emergency Response Flowchart
Caption: A flowchart outlining the immediate steps to take in an emergency.
Waste Disposal
All waste materials containing this compound, including contaminated PPE, should be treated as hazardous waste.[4] Collect all waste in designated, labeled, and sealed containers.[4] Dispose of all hazardous waste through a licensed and approved waste disposal company, following all local, state, and federal regulations.[4]
Conclusion
This compound is a valuable reagent in chemical synthesis. However, its potential hazards necessitate a diligent and informed approach to its handling, storage, and disposal. By adhering to the protocols outlined in this guide, researchers and scientists can mitigate risks and ensure a safe laboratory environment.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. China this compound CAS NO: 17299-95-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aarti-industries.com [aarti-industries.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Suzuki-Miyaura coupling protocol using 1,5-Dibromo-2,3,4-trifluorobenzene.
An Application Guide to the Suzuki-Miyaura Coupling of 1,5-Dibromo-2,3,4-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing High-Value Fluorinated Biaryls
The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorination can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a critical tool in the development of novel pharmaceuticals and advanced materials.[1][2][3] this compound has emerged as a pivotal building block in this field.[1][4] Its trifluorinated core provides a pre-installed fluorinated moiety, while the two reactive bromine atoms serve as versatile handles for carbon-carbon bond formation.[1][2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing C(sp²)–C(sp²) bonds.[5][6][7] This Nobel Prize-winning transformation is prized for its mild reaction conditions, exceptional functional group tolerance, and the use of readily available and generally non-toxic organoboron reagents.[6][8][9] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling protocol as applied to this compound, offering mechanistic insights and detailed, field-proven protocols for achieving both selective mono- and exhaustive di-arylation.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The catalytic cycle is universally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][10][11]
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality of Key Components
-
Palladium Catalyst (The Engine): The reaction is driven by a Pd(0) species. While Pd(0) catalysts like Pd(PPh₃)₄ can be used directly, it is more common to use stable, air-tolerant Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf).[5][6] These are reduced in situ to the active Pd(0) state, often by a phosphine ligand or another reducing agent in the mixture.[5]
-
Ligand (The Steering Wheel): Ligands are not mere spectators; they are critical for the reaction's success.[12][13] They stabilize the palladium center, prevent its decomposition into inactive palladium black, and modulate its electronic and steric properties.[5][6] Electron-rich and bulky phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are known to accelerate the key steps of oxidative addition and reductive elimination, making them highly effective for coupling challenging substrates like aryl chlorides and sterically hindered partners.[6][8][14]
-
Base (The Ignition Key): The base is essential and non-negotiable.[15] Organoboron compounds are not nucleophilic enough to undergo transmetalation on their own. The base activates the boronic acid, converting it into a more nucleophilic boronate "ate" complex (e.g., [Ar'B(OH)₃]⁻).[16][17] This species then readily transfers its organic group to the palladium center.[10][18] The choice of base (e.g., K₃PO₄, K₂CO₃, CsF) can significantly impact reaction rates and yields.[17]
-
Solvent System (The Reaction Environment): Aprotic solvents like toluene, 1,4-dioxane, or THF are commonly employed.[5] Because most inorganic bases have poor solubility in these organic solvents, a biphasic system with water is often used to facilitate the dissolution of the base and promote the formation of the active boronate species.[5][19]
Application Focus: Selective Coupling of this compound
The structure of this compound presents a unique synthetic challenge and opportunity. As a polyhalogenated arene with two identical bromine atoms, reaction conditions can be tuned to achieve either selective mono-arylation or exhaustive di-arylation.[20][21] This control is paramount for building molecular complexity in a deliberate, stepwise manner.
-
Reactivity Hierarchy: The C–Br bonds are significantly more reactive towards palladium oxidative addition than the highly stable C–F bonds.[21] This inherent difference in reactivity allows for selective cross-coupling at the bromine positions without disturbing the trifluorinated core.
-
Controlling Selectivity: The primary method for controlling the extent of arylation is through stoichiometry.
-
Mono-arylation is favored by using a slight excess (approx. 1.0-1.2 equivalents) of the boronic acid relative to the dibromo-substrate.
-
Di-arylation requires a larger excess of the boronic acid (at least 2.2-2.5 equivalents) to drive the reaction to completion at both sites.
-
Detailed Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of temperature, reaction time, or catalyst system may be necessary for specific boronic acid partners.
Data Presentation: Summary of Reaction Conditions
| Parameter | Protocol A: Mono-Arylation | Protocol B: Di-Arylation | Rationale |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) | The electrophilic partner. |
| Boronic Acid | Arylboronic Acid (1.1 equiv) | Arylboronic Acid (2.4 equiv) | Stoichiometry is key for selectivity. |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (3 mol%) | Common, cost-effective Pd(II) source. Higher loading for the second, slower coupling. |
| Ligand | SPhos (4 mol%) | SPhos (6 mol%) | A bulky, electron-rich ligand to promote efficient coupling. |
| Base | K₃PO₄ (2.0 equiv) | K₃PO₄ (4.0 equiv) | A strong, effective base for boronic acid activation. |
| Solvent System | Toluene / H₂O (10:1) | Toluene / H₂O (10:1) | Biphasic system to dissolve base and reactants. |
| Temperature | 100 °C | 110 °C | Higher temperature may be needed to drive the second coupling. |
| Time | 4-12 h | 12-24 h | The second coupling is sterically more hindered and slower. |
Protocol A: Selective Mono-Arylation
Materials:
-
This compound (1.0 mmol, 290 mg)
-
Arylboronic acid (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄; 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stir bar and stir plate/heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[6]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon). Repeat this evacuation/backfill cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using syringes, add degassed toluene (5 mL) followed by degassed water (0.5 mL). The mixture will be a slurry.
-
Reaction Execution: Place the flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting dibromo-substrate is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Add water (10 mL) and ethyl acetate (15 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate (2 x 15 mL).[6]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.[22]
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the mono-arylated product.
Protocol B: Exhaustive Di-Arylation
Materials:
-
This compound (1.0 mmol, 290 mg)
-
Arylboronic acid (2.4 mmol)
-
Palladium(II) acetate (Pd(OAc)₂; 0.03 mmol, 6.7 mg)
-
SPhos (0.06 mmol, 24.6 mg)
-
Potassium phosphate (K₃PO₄; 4.0 mmol, 848 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
(Same equipment as Protocol A)
Procedure:
-
Reaction Setup & Inert Atmosphere: Follow steps 1 and 2 from Protocol A, using the quantities listed for Protocol B.
-
Solvent Addition: Follow step 3 from Protocol A.
-
Reaction Execution: Place the flask in a preheated oil bath set to 110 °C and stir vigorously. A higher temperature may be required to overcome the increased steric hindrance of the second coupling.
-
Monitoring: Monitor the reaction until the mono-arylated intermediate is fully consumed (typically 12-24 hours).
-
Work-up and Purification: Follow steps 6 and 7 from Protocol A to isolate the desired di-arylated product.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.
Field-Proven Insights & Troubleshooting
-
Reagent Quality is Crucial: The success of a Suzuki-Miyaura coupling is highly sensitive to the purity of the reagents. Impurities in the boronic acid can poison the catalyst or lead to unwanted side reactions.[23] Always use high-purity reagents from a reputable supplier.
-
Oxygen is the Enemy: The Pd(0) catalyst is sensitive to oxidation. Incomplete removal of oxygen is a common cause of low yields or failed reactions. Ensure the system is thoroughly degassed and maintained under a positive pressure of inert gas.
-
Common Side Reactions:
-
Protodeborylation: The replacement of the boronic acid group with a hydrogen atom. This can be minimized by ensuring an oxygen-free environment and using the appropriate base.[5]
-
Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen or excess Pd(II) species and can be suppressed by proper degassing and using an appropriate Pd(0)/ligand system.[5]
-
-
Stubborn Reactions: If a reaction is sluggish, particularly the second coupling in a di-arylation, consider a slight increase in temperature, a higher catalyst/ligand loading, or switching to a more potent catalyst system (e.g., a pre-formed PEPPSI-type catalyst).
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and versatile platform for the functionalization of this compound. By carefully controlling the reaction stoichiometry and conditions, researchers can achieve highly selective mono-arylation or exhaustive di-arylation, enabling the efficient synthesis of complex fluorinated biaryl compounds. The protocols and insights provided in this guide offer a validated framework for drug development professionals and synthetic chemists to leverage this essential transformation in their research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 17299-95-5 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound [myskinrecipes.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 23. nbinno.com [nbinno.com]
Grignard reagent formation from 1,5-Dibromo-2,3,4-trifluorobenzene.
Application Note & Protocol
Selective Formation of (5-Bromo-2,3,4-trifluorophenyl)magnesium Bromide: A Guide to Grignard Reagent Synthesis from 1,5-Dibromo-2,3,4-trifluorobenzene
Abstract This document provides a comprehensive guide for the synthesis of the Grignard reagent (5-Bromo-2,3,4-trifluorophenyl)magnesium bromide from this compound. Grignard reagents derived from polyhalogenated aromatic systems are powerful intermediates in organic synthesis, enabling the introduction of complex fluorinated aryl moieties in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide details the underlying mechanistic principles, addresses common challenges such as regioselectivity and side reactions, and presents a robust, step-by-step protocol for researchers and drug development professionals. Emphasis is placed on the critical parameters for successful synthesis, including magnesium activation, solvent selection, and reaction control, to ensure high yield and reproducibility.
Scientific Principles & Mechanistic Insights
The Grignard Formation Mechanism
The formation of a Grignard reagent (R-MgX) from an organic halide (R-X) and magnesium metal is a cornerstone of organometallic chemistry.[1][2] The reaction proceeds on the surface of the magnesium metal. While debated, the prevailing mechanism is believed to involve a single-electron transfer (SET) from the magnesium to the organic halide, forming a radical anion which then collapses to form an organic radical and a halide anion. A second electron transfer or radical coupling step with the magnesium surface ultimately yields the organomagnesium species.[3][4]
The overall reaction is: R-X + Mg → R-MgX
Challenges in the Synthesis from this compound
Synthesizing a Grignard reagent from a polyhalogenated substrate like this compound presents specific challenges that must be carefully managed.
-
Regioselectivity: The starting material possesses two carbon-bromine bonds. The formation of the mono-Grignard reagent is favored over the di-Grignard due to the deactivating effect of the first organomagnesium group formed. While C-F bonds are generally stronger and less reactive towards magnesium insertion than C-Br bonds, the strong electron-withdrawing nature of the fluorine atoms can influence the reactivity of the adjacent C-Br bonds.[5][6] Precise control over stoichiometry (a slight excess of the dibromo-substrate relative to magnesium) is crucial to minimize the formation of the di-Grignard species.
-
Side Reactions: The primary side reaction of concern is the Wurtz-type homocoupling, where the newly formed Grignard reagent reacts with unreacted starting material to form a biphenyl derivative.[7][8] This side reaction is minimized by the slow, dropwise addition of the substrate to the magnesium suspension, which keeps the concentration of the organic halide low at all times.
-
Magnesium Passivation: Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide.[1][9][10] Activating the magnesium surface to remove this oxide layer is the most critical step for initiating the reaction.
The Role of Solvent and Magnesium Activation
-
Solvent: Ethereal solvents, particularly tetrahydrofuran (THF), are essential for Grignard reagent synthesis.[11] The oxygen lone pairs in THF coordinate to the magnesium center of the Grignard reagent, forming a soluble complex (e.g., RMgX(THF)₂).[12] This solvation not only stabilizes the reagent but also helps to break up the polymeric aggregates that Grignard reagents can form, increasing their reactivity in subsequent steps.[13] THF is often preferred over diethyl ether for less reactive halides due to its higher boiling point, which allows for higher reaction temperatures, and its superior solvating ability.[13][14] Crucially, the solvent must be anhydrous, as Grignard reagents are strong bases that react readily with protic sources like water, which would quench the reagent.[10][15]
-
Magnesium Activation: Successful initiation is paramount. Several methods can be employed to disrupt the MgO layer:[12]
-
Chemical Activation: Small amounts of activating agents are added at the start. Iodine (I₂) is a classic choice, reacting with Mg to form MgI₂.[10][16] 1,2-Dibromoethane is highly effective; it reacts with Mg to produce ethylene gas and MgBr₂, visibly indicating that the magnesium surface is active and ready for the main reaction.[9][10][16]
-
Mechanical Activation: Grinding the magnesium turnings with a mortar and pestle or stirring them vigorously in situ can physically break the oxide layer and expose fresh, reactive metal.[9][17]
-
Experimental Protocol: Synthesis of (5-Bromo-2,3,4-trifluorophenyl)magnesium Bromide
This protocol details the formation of the mono-Grignard reagent. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven- or flame-dried glassware.
Materials and Reagents
| Reagent / Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Notes |
| Magnesium Turnings | 24.31 | 1.21 g | 50.0 | |
| This compound | 289.88 | 13.04 g | 45.0 | Use a ~1.1:1 ratio of Mg to dibromide |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ~150 mL | - | From a freshly opened bottle or distilled from Na/benzophenone |
| 1,2-Dibromoethane | 187.86 | ~0.2 mL (4-5 drops) | - | As initiator |
| Iodine | 253.81 | 1 small crystal | - | Optional, can be used with 1,2-dibromoethane |
Equipment
-
Three-necked round-bottom flask (250 mL), oven-dried
-
Reflux condenser, oven-dried
-
Pressure-equalizing dropping funnel (125 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas line (N₂ or Ar) with bubbler
-
Heating mantle
-
Syringes and needles
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (5-Bromo-2,3,4-trifluorophenyl)magnesium bromide.
Step-by-Step Procedure
-
Glassware Preparation: Assemble the three-necked flask with the stir bar, reflux condenser, and dropping funnel. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Setup: Once cool, remove the dropping funnel and quickly add the magnesium turnings (1.21 g) to the reaction flask. Re-attach the dropping funnel.
-
Initiation: Add ~50 mL of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, dissolve the this compound (13.04 g) in ~100 mL of anhydrous THF.
-
Add approximately 10 mL of the dibromide solution from the dropping funnel to the stirred magnesium suspension.
-
Using a syringe, add 4-5 drops of 1,2-dibromoethane directly to the flask.[18] If desired, a single small crystal of iodine can also be added.
-
Monitoring Initiation: A successful initiation is marked by one or more of the following signs: gentle bubbling from the magnesium surface (ethylene formation), a noticeable exotherm (the flask becomes warm), and the development of a cloudy grey or brownish color in the solution.[10] If the reaction does not start, gently warm the flask with a heating mantle or place it in an ultrasonic bath for a few minutes.[16]
-
Addition of Substrate: Once the reaction has clearly initiated, begin the dropwise addition of the remaining dibromide solution from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is critical to minimize Wurtz coupling.[8] The total addition time should be approximately 60-90 minutes.
-
Completion: After the addition is complete, use the heating mantle to maintain the reaction at a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted.
-
Final Product: Cool the mixture to room temperature. The resulting dark grey-brown solution is the Grignard reagent, (5-Bromo-2,3,4-trifluorophenyl)magnesium bromide, which can be used directly in the next synthetic step or quantified via titration.
Reaction Pathways and Troubleshooting
Primary Reaction and Side Reaction
Caption: Desired Grignard formation versus the Wurtz coupling side reaction.
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Reaction fails to initiate | 1. Wet glassware or solvent.2. Passivated magnesium surface. | 1. Ensure all equipment is rigorously dried and use high-quality anhydrous solvent.[10]2. Add another drop of 1,2-dibromoethane, gently warm, or use an ultrasonic bath. Crush a few turnings of Mg with a dry glass rod.[9][10] |
| Low yield of Grignard reagent | 1. Incomplete reaction.2. Significant Wurtz coupling.3. Accidental quenching. | 1. Extend the reflux time after addition.2. Ensure slow, dropwise addition of the substrate. Maintain gentle reflux, do not overheat.[8]3. Double-check for moisture ingress in the system. |
| Formation of solid precipitate | The Schlenk equilibrium may shift, precipitating MgBr₂. | This is often normal. The Grignard reagent itself remains in solution. Ensure good stirring to maintain a homogenous suspension for subsequent reactions.[12] |
Conclusion
The successful synthesis of (5-Bromo-2,3,4-trifluorophenyl)magnesium bromide hinges on meticulous attention to experimental conditions. The two most critical factors are the complete exclusion of atmospheric moisture and the effective activation of the magnesium metal to initiate the reaction. By following the detailed protocol, including the slow addition of the dibromide substrate to control side reactions, researchers can reliably generate this valuable fluorinated Grignard reagent for use in a wide array of synthetic applications.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard Reagent | Reaction Mechanism of Grignard Reagent [pw.live]
- 3. web.alfredstate.edu [web.alfredstate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. US7427370B2 - Method for the production of Grignard compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. brainly.in [brainly.in]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. rsc.org [rsc.org]
Synthesis of fluorinated polymers using 1,5-Dibromo-2,3,4-trifluorobenzene.
An Application Guide for the Synthesis and Characterization of Fluorinated Aromatic Polymers from 1,5-Dibromo-2,3,4-trifluorobenzene
Introduction: The Strategic Value of Fluorinated Aromatic Polymers
In the landscape of advanced materials, fluorinated polymers represent a class of materials distinguished by a unique combination of properties.[1] The incorporation of fluorine atoms into a polymer backbone imparts exceptional thermal stability, high chemical resistance, low surface energy, and specific optoelectronic characteristics.[2][3] These attributes make them highly desirable for demanding applications in fields ranging from microelectronics and aerospace to specialty coatings and advanced membrane technology.[4][5][6]
This compound emerges as a pivotal building block for the synthesis of high-performance fluorinated aromatic polymers.[7][8] Its molecular architecture is strategically designed for polymerization: the two bromine atoms at the 1- and 5-positions serve as reactive handles for forming carbon-carbon bonds, while the electron-withdrawing trifluorophenyl core ensures the resulting polymer inherits the advantageous properties associated with fluorination.[2][9] This guide provides detailed protocols and expert insights for the synthesis of fluorinated polymers from this monomer using established transition metal-catalyzed polycondensation reactions.
Synthetic Pathways: From Monomer to Macromolecule
The conversion of this compound into a high-molecular-weight polymer is most effectively achieved through metal-catalyzed cross-coupling reactions. These methods are renowned for their efficiency and functional group tolerance. Below, we detail two primary and robust protocols: Yamamoto-type homocoupling and Suzuki-Miyaura cross-coupling polycondensation.
Method 1: Yamamoto-Type Polycondensation for Poly(2,3,4-trifluorophenylene)
Yamamoto coupling provides a direct route to homopolymers by coupling aryl halides in the presence of a zero-valent nickel catalyst.[10][11] This method is particularly effective for synthesizing poly(2,3,4-trifluorophenylene), a polymer where the fluorinated aromatic units are directly linked.
Causality and Mechanistic Insight: The reaction is driven by a Ni(0) complex, typically generated in situ from a Ni(II) precursor or used directly as a complex like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]. The catalytic cycle involves the oxidative addition of the C-Br bonds to the Ni(0) center, followed by reductive elimination to form the new aryl-aryl bond and regenerate the Ni(0) catalyst. The choice of ligands, such as 2,2'-bipyridine, is crucial for stabilizing the nickel intermediates and promoting the desired reductive elimination pathway. An inert atmosphere is mandatory as Ni(0) complexes are highly sensitive to oxidation, which would terminate the catalytic cycle.
Objective: To synthesize poly(2,3,4-trifluorophenylene).
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Store in a desiccator. |
| Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] | 98% | Commercial | Highly air-sensitive. Handle in a glovebox. |
| 2,2'-Bipyridine (bpy) | 99% | Commercial | --- |
| 1,5-Cyclooctadiene (COD) | 99% | Commercial | Used as a stabilizing ligand. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Dry over molecular sieves before use. |
| Methanol | ACS Grade | Commercial | For precipitation. |
| Hydrochloric Acid (HCl) | 1 M aq. | Commercial | For catalyst removal. |
| Chloroform | HPLC Grade | Commercial | For purification and analysis. |
| Schlenk Flasks and Line | --- | --- | For maintaining an inert atmosphere. |
Step-by-Step Procedure:
-
System Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen or argon. The entire procedure must be conducted under an inert atmosphere using a Schlenk line or in a glovebox.
-
Reagent Setup (in a glovebox): In a 100 mL Schlenk flask, add Ni(COD)₂ (1.25 eq.), 2,2'-bipyridine (1.25 eq.), and 1,5-cyclooctadiene (2 eq.).
-
Solvent Addition: Transfer the flask to a Schlenk line. Add 40 mL of anhydrous DMF via a cannula or syringe. Stir the mixture at room temperature to form the active catalyst complex, which should appear as a deep-colored solution.
-
Monomer Addition: In a separate, dry flask, dissolve this compound (1.0 eq., e.g., 1.0 g) in 10 mL of anhydrous DMF. Transfer this solution to the catalyst mixture via cannula.
-
Polymerization Reaction: Heat the reaction mixture to 80°C and stir vigorously for 48 hours. The viscosity of the solution is expected to increase as the polymer forms.
-
Polymer Precipitation and Isolation: After cooling to room temperature, pour the viscous reaction mixture into 500 mL of methanol with rapid stirring. A fibrous or powdered precipitate should form.
-
Purification:
-
Collect the solid polymer by vacuum filtration.
-
To remove catalyst residues, stir the collected solid in 1 M HCl for 4-6 hours. Filter and wash thoroughly with deionized water until the filtrate is neutral, then wash again with methanol.
-
For further purification, perform a Soxhlet extraction with methanol for 24 hours to remove any remaining low-molecular-weight oligomers.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60°C to a constant weight. The final product should be an off-white or pale-yellow solid.
Caption: Workflow for Yamamoto-type homocoupling polymerization.
Method 2: Suzuki-Miyaura Polycondensation for Copolymers
Suzuki polycondensation is a powerful tool for creating copolymers by reacting an aryl dihalide with an aryl diboronic acid or its ester.[12][13] This approach allows for the rational design of polymer backbones by introducing different comonomers, thereby tuning the final material properties.
Causality and Mechanistic Insight: This reaction is catalyzed by palladium, typically in the form of Pd(0). The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation where the aryl group from the boron compound is transferred to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. A base is essential for the transmetalation step, activating the boronic ester. The stoichiometry between the dibromo and diboronic ester monomers must be precisely 1:1 to achieve high molecular weights, as any imbalance will lead to chain termination.[14]
Objective: To synthesize a copolymer of 2,3,4-trifluorophenylene and phenylene.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | --- |
| 1,4-Phenylenediboronic acid bis(pinacol) ester | >98% | Commercial | Store under N₂. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercial | Handle in a glovebox. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Finely ground and dried before use. |
| Toluene | Anhydrous | Commercial | Degas with N₂ for 30 min before use. |
| Deionized Water | --- | --- | Degas with N₂ for 30 min before use. |
| Methanol | ACS Grade | Commercial | For precipitation. |
| Aliquat 336 | --- | Commercial | Phase-transfer catalyst (optional). |
Step-by-Step Procedure:
-
System Preparation: Ensure all glassware is oven-dried and the reaction will be performed under a strict inert atmosphere (N₂ or Ar).
-
Reagent Loading: To a 100 mL Schlenk flask equipped with a condenser and magnetic stir bar, add this compound (1.00 eq.), 1,4-phenylenediboronic acid bis(pinacol) ester (1.00 eq.), and finely powdered, anhydrous K₂CO₃ (4.0 eq.).
-
Catalyst Addition: In a glovebox, add Pd(PPh₃)₄ (1-2 mol%) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a monomer concentration of ~0.2 M) and a small amount of degassed deionized water (~20% of toluene volume). A phase-transfer catalyst like Aliquat 336 can be added to improve solubility and reaction rates.
-
Polymerization Reaction: Heat the biphasic mixture to 90°C and stir vigorously for 72 hours under a positive pressure of inert gas.
-
End-Capping (Optional but Recommended): To control the polymer end groups, add a small amount of bromobenzene (to cap boronic ester ends) and phenylboronic acid (to cap bromo ends) and stir for another 4-6 hours.
-
Polymer Precipitation and Isolation: After cooling, pour the reaction mixture into a large volume of methanol/water (9:1 v/v) with vigorous stirring.
-
Purification:
-
Collect the precipitated polymer by vacuum filtration.
-
Redissolve the polymer in a minimal amount of chloroform or THF.
-
Reprecipitate the polymer by adding the solution dropwise into methanol. Repeat this dissolution-reprecipitation step twice more to ensure high purity.
-
-
Drying: Dry the final purified copolymer in a vacuum oven at 60°C until a constant weight is achieved.
Caption: Workflow for Suzuki-Miyaura cross-coupling polymerization.
Polymer Characterization: Validating Success
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the successful polymerization through the disappearance of sharp monomer peaks and the appearance of broad signals characteristic of the polymer backbone.
-
¹⁹F NMR: Crucial for verifying the integrity of the trifluorophenyl units within the polymer structure.[15]
-
¹³C NMR: Provides detailed information about the carbon backbone of the polymer.
-
-
Gel Permeation Chromatography (GPC): This is the standard method for determining the molecular weight distribution. Key parameters obtained are the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by identifying the onset temperature of decomposition (Tₑ). Fluorinated aromatic polymers are expected to exhibit high Tₑ values, often exceeding 400°C.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (T₉), which is a critical parameter for understanding the material's service temperature range.
-
Typical Properties of Synthesized Fluorinated Polymers:
| Property | Yamamoto Polymer | Suzuki Copolymer | Method |
| Mₙ ( g/mol ) | 10,000 - 30,000 | 15,000 - 50,000 | GPC (vs. Polystyrene) |
| PDI | 1.8 - 3.0 | 1.5 - 2.5 | GPC |
| Tₑ (5% weight loss, °C) | > 450 | > 430 | TGA (N₂ atmosphere) |
| T₉ (°C) | 180 - 220 | 160 - 200 | DSC (2nd heating scan) |
| Solubility | Soluble in THF, CHCl₃ | Soluble in THF, CHCl₃, Toluene | Visual Inspection |
Applications and Future Outlook
Polymers derived from this compound are prime candidates for high-tech applications. Their inherent thermal stability and chemical resistance make them suitable for use as high-performance plastics and dielectrics in microelectronics.[7][16] The electron-deficient nature of the trifluorinated ring can be leveraged in organic electronics, where these materials can serve as components in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).[7]
By employing versatile synthetic strategies like Suzuki-Miyaura polycondensation, researchers can readily incorporate other functional units to create copolymers with tailored properties, opening avenues for applications in gas separation membranes, advanced composites, and low-dielectric constant materials.[5][6] The protocols outlined in this guide provide a robust foundation for scientists and engineers to explore the rich potential of these advanced fluorinated polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 17299-95-5 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Frontiers | Structure, Properties, and Modification of Polytrifluorochloroethylene: A Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 17299-95-5 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. magritek.com [magritek.com]
- 16. Poly(tetrafluoroethene) (Polytetrafluoroethylene) [essentialchemicalindustry.org]
Application Notes and Protocols for Stille Coupling with 1,5-Dibromo-2,3,4-trifluorobenzene
Introduction: The Strategic Importance of Fluorinated Biaryls and 1,5-Dibromo-2,3,4-trifluorobenzene
In the landscape of modern drug discovery and materials science, the synthesis of fluorinated biaryl scaffolds is of paramount importance. The strategic incorporation of fluorine atoms into aromatic systems can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This compound has emerged as a critical building block in this context. Its trifluorinated core provides a pre-installed motif of high value, while the two bromine atoms at the 1- and 5-positions offer reactive handles for sequential or double cross-coupling reactions. The Stille coupling, a palladium-catalyzed reaction between an organostannane and an organic halide, is a particularly robust method for forging carbon-carbon bonds with this substrate due to its tolerance of a wide array of functional groups and the relative stability of the organotin reagents.[1][2]
This guide provides an in-depth exploration of the experimental conditions for the Stille coupling of this compound, offering detailed protocols and a discussion of the key parameters that govern the success of this transformation.
Mechanistic Considerations: The Stille Coupling Catalytic Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.[1]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent exchanges its organic group (R') with the bromide on the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Key Experimental Parameters and Their Rationale
The success of the Stille coupling with this compound hinges on the careful selection of several key parameters.
| Parameter | Recommended Options | Rationale and Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a reliable choice as it is a pre-formed, air-stable Pd(0) source. Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is often used in combination with a phosphine ligand and can be more active. The choice of catalyst can influence reaction rates and yields. |
| Ligand | PPh₃, P(o-tol)₃, AsPh₃, P(furyl)₃ | The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient aryl bromides like our substrate, electron-rich and bulky phosphine ligands such as P(o-tol)₃ (Tri(o-tolyl)phosphine) can accelerate the oxidative addition step. AsPh₃ (Triphenylarsine) has also been shown to be effective. |
| Solvent | Toluene, Dioxane, DMF, NMP | The choice of solvent is critical for solubility and reaction rate. Toluene and Dioxane are common non-polar aprotic solvents. DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) are polar aprotic solvents that can accelerate the reaction but may require higher purification efforts. All solvents must be anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | 80 - 120 °C | The reaction generally requires heating to proceed at a reasonable rate. The optimal temperature depends on the reactivity of the coupling partners and the solvent used. For less reactive organostannanes or for achieving double coupling, higher temperatures may be necessary. |
| Additives | CuI, CsF, LiCl | Copper(I) iodide (CuI) is a highly effective additive that can significantly accelerate the transmetalation step, particularly with less reactive organostannanes. Fluoride sources like Cesium Fluoride (CsF) can also promote the reaction by forming a hypervalent tin species, which enhances its nucleophilicity. Lithium Chloride (LiCl) can facilitate the transmetalation by preventing the dissociation of the chloride ligand from palladium. |
| Stoichiometry | Organostannane: 1.1-1.2 eq (mono), 2.2-2.5 eq (di) | For selective mono-arylation, a slight excess of the organostannane is used. For di-arylation, a larger excess is required to drive the reaction to completion. |
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific organostannane coupling partners. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.
Protocol 1: Selective Mono-Arylation of this compound
Caption: Experimental workflow for mono-arylation.
Materials:
-
This compound (1.0 eq)
-
Organostannane (e.g., Tributyl(aryl)stannane) (1.1-1.2 eq)
-
Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (2-3 mol%) with P(o-tol)₃ (8-12 mol%)
-
CuI (10-20 mol%) (optional, but recommended)
-
Anhydrous, degassed toluene or DMF
-
Aqueous solution of potassium fluoride (KF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the palladium catalyst, and CuI (if used).
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the dibromide.
-
Add the organostannane via syringe to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of KF to remove tin byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.
Protocol 2: Double (Di-)Arylation of this compound
Procedure:
-
Follow steps 1 and 2 from the mono-arylation protocol, potentially increasing the catalyst loading (e.g., Pd(PPh₃)₄, 5-10 mol%).
-
Add the anhydrous, degassed solvent.
-
Add the organostannane (2.2-2.5 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to a temperature that may be higher than for mono-arylation (e.g., 110-120 °C) and stir for 24-48 hours.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material.
-
Follow the same work-up and purification procedure as described for mono-arylation, adjusting the chromatography gradient to isolate the less polar di-arylated product.
Troubleshooting and Optimization
| Issue | Potential Solution(s) |
| Low or No Yield | - Increase catalyst loading. - Try a different ligand (e.g., a more electron-rich phosphine). - Increase the reaction temperature. - Ensure all reagents and solvents are strictly anhydrous and degassed. |
| Incomplete Reaction | - Increase reaction time or temperature. - Add or increase the amount of CuI to accelerate transmetalation. |
| Formation of Side Products | - Homocoupling of the organostannane can be a side reaction. Optimizing stoichiometry and temperature can minimize this.[1] - Proto-destannylation of the organostannane can occur. Ensure anhydrous conditions. |
| Difficulty in Purification | - The removal of tin byproducts can be challenging. Thorough washing with aqueous KF is crucial. Multiple washes may be necessary. |
Conclusion
The Stille coupling of this compound is a powerful method for the synthesis of valuable fluorinated biaryl compounds. By carefully selecting the catalyst, ligand, solvent, and additives, researchers can achieve high yields and control the selectivity between mono- and di-substitution. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation in the fields of drug discovery and materials science.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,5-Dibromo-2,3,4-trifluorobenzene
Introduction: Navigating the Challenges of Polyhalogenated Arene Amination
The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials. However, the application of this powerful methodology to highly functionalized, electron-deficient, and polyhalogenated substrates such as 1,5-Dibromo-2,3,4-trifluorobenzene presents a unique set of challenges that demand a nuanced and well-considered experimental approach.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic execution of the Buchwald-Hartwig amination for this specific substrate. We will delve into the mechanistic intricacies, provide a detailed, field-proven protocol, and offer insights into potential challenges and troubleshooting strategies. The inherent complexities of this compound, including the presence of multiple reactive sites (two bromine and three fluorine atoms) and the electron-withdrawing nature of the fluorinated ring, necessitate a carefully optimized catalytic system to achieve selective and high-yielding monoamination.
Mechanistic Rationale: The Heart of the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][2][3] Understanding this mechanism is paramount to rational catalyst selection and troubleshooting.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex. This is often the rate-determining step, particularly with challenging substrates.[1]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired arylamine product is formed through the reductive elimination of the C-N bond, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4]
A potential side reaction to consider is β-hydride elimination, although this is less of a concern with aryl amines.[1][4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Monoamination of this compound
This protocol is designed for the selective monoamination of this compound. Given the electron-deficient nature of the substrate, careful selection of the catalyst, ligand, and base is crucial for success. Bulky, electron-rich phosphine ligands are often required for the amination of challenging aryl halides.[5]
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 291.88 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: In a nitrogen-filled glovebox, add palladium(II) acetate (4.5 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: To the Schlenk tube, add sodium tert-butoxide (135 mg, 1.4 mmol) and this compound (292 mg, 1.0 mmol).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube, followed by the amine (e.g., morpholine, 0.10 mL, 1.2 mmol).
-
Reaction Conditions: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: A visual representation of the experimental workflow.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor quality reagents, or insufficient temperature. | Ensure all reagents are anhydrous and the solvent is properly degassed.[6] Use a fresh batch of palladium catalyst and ligand. Consider increasing the reaction temperature in 10 °C increments. Screening alternative bulky phosphine ligands (e.g., tBuBrettPhos, RuPhos) may also be beneficial.[2] |
| Formation of Di-aminated Product | Excess amine or prolonged reaction time. | Reduce the equivalents of amine to 1.05-1.1. Monitor the reaction closely and stop it once the mono-aminated product is the major component. |
| Hydrodehalogenation (loss of Br) | Presence of water or other protic sources. | Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. |
| Reaction Stalls | Catalyst decomposition or inhibition. | Consider using a palladium precatalyst which can offer greater stability and reproducibility.[7] Ensure the reaction is maintained under a strict inert atmosphere. |
Conclusion: A Versatile Protocol for Complex Arylamine Synthesis
The Buchwald-Hartwig amination of this compound, while challenging, is a highly valuable transformation for the synthesis of complex, fluorinated arylamines. The protocol outlined in this document, centered on a well-defined palladium/bulky phosphine ligand system, provides a robust starting point for researchers. Careful attention to experimental detail, particularly the maintenance of anhydrous and anaerobic conditions, is critical to success. Through systematic optimization and a thorough understanding of the underlying mechanistic principles, this powerful C-N bond-forming reaction can be effectively harnessed for the synthesis of novel molecules in the fields of medicinal chemistry and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. research.rug.nl [research.rug.nl]
- 6. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Polyhalogenated Aromatic Compounds
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura coupling reactions involving polyhalogenated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving high yields and selectivity with these complex substrates. Here, we move beyond standard protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and enhance your synthetic outcomes.
Section 1: Troubleshooting Guide
This section addresses specific, frequently encountered problems in the Suzuki coupling of polyhalogenated aromatics. Each issue is presented in a question-and-answer format, detailing probable causes and providing actionable solutions grounded in mechanistic principles.
Q1: My reaction yield is low, and I'm recovering a significant amount of unreacted starting material. What's going wrong?
Probable Causes & Solutions:
Low conversion is often a sign of an inefficient catalytic cycle. The root cause typically lies in one of the three key steps of the Suzuki reaction: oxidative addition, transmetalation, or reductive elimination.[1][2]
-
Cause 1: Inefficient Oxidative Addition. This is particularly common with less reactive aryl chlorides due to the strength of the C-Cl bond.[3][4] The Pd(0) catalyst may not be inserting into the carbon-halogen bond effectively.
-
Solution:
-
Catalyst & Ligand Choice: Switch to a more active catalyst system. Electron-rich, bulky phosphine ligands (e.g., Buchwald's SPhos, XPhos, or RuPhos; trialkylphosphines like P(t-Bu)₃) can accelerate oxidative addition.[5][6] These ligands promote the formation of a highly reactive, monoligated Pd(0) species.[6]
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for this step.[7]
-
Pre-catalyst Activation: Ensure your Pd(II) pre-catalyst is efficiently reduced to the active Pd(0) species in situ.
-
-
-
Cause 2: Slow Transmetalation. The transfer of the organic group from the boron atom to the palladium center can be a rate-limiting step.[6]
-
Solution:
-
Base Selection: The base activates the organoboron species.[8] For slow transmetalations, a stronger base like K₃PO₄, Cs₂CO₃, or even lithium alkoxides (e.g., LiOᵗBu for base-tolerant substrates) can be more effective than weaker bases like Na₂CO₃.[3][6]
-
Solvent System: The presence of water is often crucial. A biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) helps dissolve the inorganic base and facilitates the formation of the reactive boronate species.[2][6]
-
Organoboron Reagent: Consider using a more reactive organoboron species, such as a potassium trifluoroborate salt or a boronate ester (e.g., pinacol esters), which can exhibit different reactivity and stability profiles.[9]
-
-
-
Cause 3: Catalyst Deactivation. The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at high temperatures.[10] Oxygen contamination can also poison the catalyst.
-
Solution:
-
Thorough Degassing: Rigorously degas all solvents and the reaction vessel (e.g., via freeze-pump-thaw cycles or by bubbling argon) to remove dissolved oxygen.[11]
-
Ligand Stabilization: Ensure an appropriate ligand-to-palladium ratio. The ligand stabilizes the palladium nanoparticles and prevents aggregation.
-
-
Q2: I'm observing significant hydrodehalogenation (replacement of a halogen with hydrogen). How can I minimize this side reaction?
Probable Causes & Solutions:
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[7][11] This typically occurs via the formation of a palladium-hydride (Pd-H) species.[2]
-
Cause 1: Source of Hydride. The hydride can originate from various sources in the reaction mixture.
-
Solution:
-
Choice of Base: Avoid bases that can act as hydride donors. For instance, ethoxide can undergo β-hydride elimination. Use carbonate or phosphate bases.
-
Solvent: Alcoholic solvents can be a source of hydrides.[2] Switch to aprotic solvents like toluene, dioxane, or DMF.
-
Boronic Acid Quality: Impurities in the boronic acid can sometimes lead to dehalogenation. Ensure high purity of your reagents.
-
-
-
Cause 2: Slow Transmetalation vs. Pd-H Formation. If the transmetalation step is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the probability of it reacting with a hydride source.[7]
-
Solution:
-
Accelerate Transmetalation: Implement the solutions from Q1, Cause 2 (e.g., stronger base, optimal solvent system) to speed up the desired coupling pathway.
-
Ligand Effects: Bulky, electron-rich ligands can promote reductive elimination of the desired product over the dehalogenation pathway.[11]
-
-
Q3: My reaction produces a mixture of mono- and di-substituted products, but I want to achieve selective mono-coupling. How can I control the selectivity?
Probable Causes & Solutions:
Achieving selective mono-arylation on a polyhalogenated substrate requires careful control over factors that differentiate the reactivity of the various C-X bonds.[1][12]
-
Cause 1: Inherent Electronic and Steric Effects. The regioselectivity of the initial oxidative addition is governed by the electronic and steric environment of each halogen. Generally, the most electrophilic carbon or the least sterically hindered position will react first.[1][4]
-
Solution:
-
Stoichiometry: Use a slight deficiency or stoichiometric amount (e.g., 0.9-1.0 equivalents) of the boronic acid to favor mono-substitution.
-
Lower Temperature: Running the reaction at a lower temperature can enhance selectivity by favoring the reaction at the most activated site.
-
Ligand Control: The steric bulk of the ligand can be used to control selectivity. A very bulky ligand may preferentially react at the least sterically hindered halogenated position.
-
-
-
Cause 2: Over-reaction after Mono-coupling. The mono-coupled product can be more reactive than the starting dihalide, leading to the second coupling.
-
Solution:
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-coupled product is maximized.
-
Catalyst Loading: Lowering the catalyst loading can sometimes reduce the rate of the second coupling relative to the first.
-
-
Q4: I want to achieve exhaustive (poly)arylation, but the reaction stops after the first or second coupling. How can I drive the reaction to completion?
Probable Causes & Solutions:
Driving the reaction to completion requires overcoming the decreasing reactivity of the substrate after each successive coupling.
-
Cause 1: Deactivation of Subsequent Positions. The introduction of an aryl group (electron-donating) can deactivate the remaining halogenated positions towards further oxidative addition.[1]
-
Solution:
-
Forcing Conditions: More forcing conditions are often required for subsequent couplings. This includes increasing the temperature, using a higher catalyst loading, and extending the reaction time.[1]
-
Highly Active Catalyst System: Use a robust, highly active catalyst system designed for challenging substrates (e.g., Pd(OAc)₂ with a sterically demanding ligand like Ad₂PⁿBu).[6]
-
Strong Base: A strong base like LiOᵗBu can be effective in promoting these more difficult couplings, provided the substrate is stable under these conditions.[6]
-
-
-
Cause 2: Stoichiometry and Reagent Degradation. Insufficient boronic acid or degradation of reagents over a long reaction time can halt the process.
-
Solution:
-
Excess Boronic Acid: Use an excess of the boronic acid (e.g., 1.2-1.5 equivalents per halogen) to ensure it is not the limiting reagent.[13]
-
Reagent Stability: Ensure the boronic acid is stable under the reaction conditions. Protodeboronation (cleavage of the C-B bond) can be an issue.[6][11] Using boronate esters can sometimes improve stability.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q: Which halogen reacts first in a polyhalogenated aromatic compound? A: The reactivity of carbon-halogen bonds towards oxidative addition generally follows the trend: C–I > C–Br > C–OTf > C–Cl >> C–F.[1] For identical halogens, reactivity is governed by electronic and steric factors. Oxidative addition is favored at the most electron-deficient (electrophilic) carbon atom or the least sterically hindered position.[1][4]
Q: How do I choose the right ligand for my system? A: The choice of ligand is critical and substrate-dependent.
-
For Aryl Chlorides: These require highly active catalysts. Use bulky, electron-rich monodentate phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃).[5][9]
-
For Selective Coupling: Ligands with specific steric profiles can direct the reaction to a particular site. For example, FcPPh₂ has been shown to be effective for the selective mono-alkylation of 2,6-dichloropyridine.[3][14]
-
For Exhaustive Coupling: Sterically encumbered alkyl phosphine ligands like Ad₂PⁿBu can promote the multiple couplings required for exhaustive arylation.[6]
Q: What is the role of the base, and which one should I use? A: The base plays multiple roles: it activates the boronic acid to form a more nucleophilic boronate species, and it participates in the regeneration of the Pd(0) catalyst.[8][15]
-
Weak Bases (Na₂CO₃, K₂CO₃): Good starting points for many reactions. Often used in aqueous solvent mixtures.[16]
-
Stronger Bases (K₃PO₄, Cs₂CO₃): Often more effective for less reactive substrates (like aryl chlorides) or when transmetalation is slow.[3]
-
Fluoride Sources (CsF, KF): Can be effective, particularly in anhydrous conditions.[5]
-
Alkoxides (NaOᵗBu, LiOᵗBu): Very strong bases used for highly challenging or exhaustive couplings, but may not be compatible with base-sensitive functional groups.[6]
Q: Can I run the reaction under anhydrous conditions? A: While many Suzuki couplings use aqueous mixtures, anhydrous conditions are possible. In these cases, bases like K₃PO₄ or CsF are often used. Note that some "anhydrous" reactions with K₃PO₄ may still require trace amounts of water to be effective.[17]
Section 3: Data & Protocols
Table 1: Ligand Selection Guide for Polyhalogenated Aromatics
| Ligand Class | Example Ligands | Target Application | Mechanistic Rationale |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Coupling of Aryl Chlorides; General high activity | Promotes formation of monoligated L-Pd(0) species, accelerating oxidative addition.[5] |
| Bulky Dialkylphosphines | P(t-Bu)₃, Ad₂PⁿBu | Coupling of Aryl Chlorides; Exhaustive Alkylation | Highly electron-donating and sterically demanding, accelerating all steps of the catalytic cycle.[6][9] |
| Ferrocenyl Phosphines | FcPPh₂, Q-Phos | Selective Mono-coupling | Unique steric and electronic properties can impart high selectivity for specific positions.[3][18] |
| Triphenylphosphine (PPh₃) | PPh₃ | General purpose, less reactive systems | A standard, less active ligand. Often ineffective for challenging substrates like polychlorinated aromatics.[14] |
General Experimental Protocol for Selective Mono-arylation of a Dichloroarene
This protocol is a starting point and must be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the dichloroaromatic substrate (1.0 equiv), the arylboronic acid (1.05 equiv), K₃PO₄ (3.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane/water) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 4: Mechanistic & Workflow Diagrams
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield Suzuki couplings.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. mdpi.com [mdpi.com]
Preventing side reactions in Grignard formation with trifluoromethylphenyl reagents.
Answering the user's request to create a technical support center for preventing side reactions in Grignard formation with trifluoromethylphenyl reagents.
Technical Support Center: Formation of Trifluoromethylphenyl Grignard Reagents
Welcome to the Technical Support Center for the synthesis of trifluoromethylphenyl Grignard reagents. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming these valuable but challenging organometallic reagents. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group presents unique challenges, including difficult initiation and a higher propensity for side reactions and thermal instability.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve successful and safe outcomes in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the formation of trifluoromethylphenyl Grignard reagents in a direct question-and-answer format.
Question 1: My Grignard reaction with a trifluoromethylphenyl halide fails to initiate. What are the primary causes and how can I resolve this?
Answer:
Failure to initiate is a common hurdle, largely due to the electron-deficient nature of the aryl halide and the passivating oxide layer on the magnesium surface.[2][3] Here’s a systematic approach to troubleshooting:
-
Magnesium Activation is Critical: The protective magnesium oxide (MgO) layer on your magnesium turnings must be disrupted to expose a fresh, reactive metal surface.[2][3] Standard magnesium turnings are often insufficient for these less reactive halides.
-
Mechanical Activation: In a flame-dried flask under an inert atmosphere, vigorously stir the magnesium turnings with a glass-coated stir bar to physically break the oxide layer.[4]
-
Chemical Activation: The use of activating agents is highly recommended.
-
Iodine: Add a single crystal of iodine to the flask containing the magnesium. The disappearance of the characteristic purple vapor indicates the activation of the magnesium surface.[4][5]
-
1,2-Dibromoethane: A small amount of 1,2-dibromoethane is a very effective activator. Its reaction with magnesium produces ethylene gas and magnesium bromide, cleaning the surface.[2][4] The observation of bubbling (ethylene evolution) is a clear indicator of magnesium activation.[2]
-
Diisobutylaluminum Hydride (DIBAL-H): For particularly stubborn reactions, a catalytic amount of DIBAL-H can be used to activate the magnesium surface and scavenge residual water.[6][7]
-
-
-
Ensure Rigorously Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by any source of protons, especially water.[5][8]
-
All glassware must be flame-dried or oven-dried and cooled under a stream of dry inert gas (Argon or Nitrogen).[3][5]
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but if you are purifying your own, ensure they are properly dried and stored over molecular sieves. Tetrahydrofuran (THF) is often a better solvent than diethyl ether for these reactions due to its superior ability to solvate and stabilize the Grignard reagent.[3][9]
-
-
Initiation Techniques:
-
Add a small portion of your trifluoromethylphenyl halide solution to the activated magnesium.
-
Gentle warming with a heat gun may be necessary to start the reaction.[5] Be cautious, as once initiated, the reaction is exothermic.[5]
-
The addition of a pre-formed Grignard reagent (e.g., a few drops of a previously successful batch) can act as an initiator.[2]
-
Question 2: I'm observing a low yield of my trifluoromethylphenyl Grignard reagent and the formation of a significant amount of a biaryl side-product. What is causing this and how can I minimize it?
Answer:
The formation of a biaryl product (Ar-Ar) is indicative of a Wurtz coupling side reaction.[5][10] This occurs when the newly formed Grignard reagent (Ar-MgX) reacts with the unreacted aryl halide (Ar-X). The electron-withdrawing CF₃ group can make the aryl halide more susceptible to this reaction.
To suppress Wurtz coupling:
-
Slow Addition of the Halide: Add the solution of your trifluoromethylphenyl halide dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture at any given time, favoring the reaction with magnesium over the coupling reaction.[5][10]
-
Maintain Moderate Temperature: The formation of the Grignard reagent is exothermic.[10] Excessive heat can accelerate the rate of Wurtz coupling. Maintain a gentle reflux and use a water bath to control the temperature if necessary.[10]
-
Ensure Efficient Stirring: Good agitation ensures that the aryl halide reacts quickly with the magnesium surface, rather than accumulating in solution where it can react with the Grignard reagent.
Question 3: My reaction seems to stall after initial success, or the final yield is inconsistent. What factors could be at play?
Answer:
Inconsistent yields can be frustrating and often point to subtle issues with reagents or reaction conditions.
-
Quality of Magnesium: The source, age, and storage of your magnesium turnings are crucial. Older magnesium can have a thicker, more resilient oxide layer.[11] Using fresh, high-purity magnesium is recommended.
-
Solvent Quality: Ensure your solvent is not only anhydrous but also peroxide-free, especially when using THF, which can form explosive peroxides over time.
-
Inert Atmosphere: A robust inert atmosphere must be maintained throughout the reaction. Any ingress of oxygen will lead to the formation of magnesium alkoxide species and reduce your yield.[8]
-
Titration of the Grignard Reagent: The concentration of your freshly prepared Grignard reagent should always be determined by titration before use in a subsequent reaction.[5] This will ensure you are using the correct stoichiometry for your next step.
Frequently Asked Questions (FAQs)
Q1: Why are trifluoromethylphenyl Grignard reagents particularly challenging to prepare?
The trifluoromethyl group is strongly electron-withdrawing. This has two main consequences:
-
Reduced Reactivity of the Aryl Halide: The electron-withdrawing nature of the CF₃ group makes the carbon-halogen bond stronger and the carbon atom less electrophilic, hindering the initial oxidative insertion of magnesium.
-
Increased Instability of the Grignard Reagent: While the CF₃ group makes the Grignard reagent less basic, it can also contribute to thermal instability. There have been reports of severe decompositions and explosions, particularly at higher concentrations.[1][12] It is crucial to work at lower concentrations (e.g., 0.5 M) to mitigate this risk.[1][13]
Q2: What is the role of Lithium Chloride (LiCl) in the formation of these Grignard reagents?
The addition of anhydrous LiCl can significantly improve the formation of functionalized Grignard reagents, including those with electron-withdrawing groups.[7][14] LiCl helps to:
-
Break up Magnesium Halide Precipitates: It forms soluble mixed aggregates (RMgCl·LiCl), which prevents the magnesium surface from being passivated by insoluble MgX₂.[15]
-
Enhance Reactivity: The resulting organometallic species is often more reactive and soluble than the conventional Grignard reagent.[7]
Q3: Are there alternatives to the direct formation from magnesium metal?
Yes, the magnesium-halogen exchange reaction is a powerful alternative, especially for preparing functionalized Grignard reagents.[7] This involves reacting the trifluoromethylphenyl halide (often an iodide or bromide) with a more reactive, commercially available Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).[16] This method often proceeds at lower temperatures and can tolerate a wider range of functional groups.[16] The use of i-PrMgCl·LiCl (often called "Turbo Grignard") is particularly effective.[15][17]
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
This protocol should be performed under a strict inert atmosphere (Argon or Nitrogen).
-
Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet adapter. Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Addition: Add the required amount of magnesium turnings to the cooled flask.
-
Chemical Activation (Choose one):
-
Iodine Method: Add one or two small crystals of iodine. The purple color should fade upon gentle warming or stirring as the iodine reacts with the magnesium surface.
-
1,2-Dibromoethane Method: Add a small amount (e.g., 0.05 equivalents relative to the halide) of 1,2-dibromoethane. The observation of gas bubbles (ethylene) indicates successful activation.
-
-
Solvent Addition: Add a small portion of anhydrous THF to cover the activated magnesium. The magnesium is now ready for the Grignard reaction.
Protocol 2: Formation of Trifluoromethylphenylmagnesium Bromide
This protocol is a general guideline and should be adapted based on the specific substrate and scale.
-
Setup: Use the flask containing the activated magnesium from Protocol 1.
-
Reagent Preparation: In a separate flame-dried, pressure-equalizing dropping funnel, prepare a solution of the trifluoromethylphenyl bromide in anhydrous THF.
-
Initiation: Add a small aliquot (approx. 5-10%) of the bromide solution to the stirred magnesium suspension.
-
Observation: The reaction has initiated if you observe a gentle reflux, a noticeable exotherm (temperature increase), or a change in the color of the reaction mixture to a cloudy grey/brown. If initiation does not occur, gently warm the flask with a heat gun.
-
Addition: Once the reaction is initiated and self-sustaining, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. Use a cooling bath if necessary to control the exotherm.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure all the magnesium has reacted. The final solution should appear as a homogenous, cloudy grey or brown mixture.
Visualizations
Diagram 1: Grignard Reagent Formation and Key Side Reaction
Caption: Desired Grignard formation vs. Wurtz coupling side reaction.
Diagram 2: Troubleshooting Workflow for Failed Initiation
Caption: Step-by-step troubleshooting for Grignard initiation failure.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Concentration | 0.5 - 0.6 M | Higher concentrations of trifluoromethylphenyl Grignard reagents have shown highly exothermic decomposition and are a significant safety risk.[1][13] |
| Solvent | Anhydrous THF | THF is generally superior to diethyl ether for less reactive halides due to better solvation of the Grignard species.[3][9] |
| Mg Activator | 1,2-Dibromoethane or I₂ | Proven and effective methods to remove the passivating MgO layer and initiate the reaction.[2][4][5] |
| Additive (Optional) | Anhydrous LiCl (1 equiv.) | Enhances reactivity and solubility, particularly for challenging substrates.[7][14] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.de [thieme-connect.de]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. scribd.com [scribd.com]
Purification methods for crude 1,5-Dibromo-2,3,4-trifluorobenzene after synthesis.
Technical Support Center: Purification of 1,5-Dibromo-2,3,4-trifluorobenzene
Welcome to the technical support guide for the purification of this compound (CAS No: 17299-95-5). This resource is designed for researchers, medicinal chemists, and material scientists who utilize this versatile intermediate and require high-purity material for their applications. As a key building block in pharmaceuticals and advanced materials, the purity of this compound is paramount for achieving reliable and reproducible results in downstream applications like cross-coupling reactions or polymer synthesis.[1][2][3]
This guide moves beyond simple protocols, offering troubleshooting advice and explaining the scientific rationale behind each purification strategy.
Frequently Asked Questions & Troubleshooting Guide
Q1: My synthesis of this compound resulted in a dark brown oil/solid. What are the likely impurities?
A1: Understanding the impurity profile is the first step toward effective purification. The impurities present in your crude product are typically related to the synthetic route, most commonly the electrophilic bromination of 1,2,3-trifluorobenzene.
Common Impurity Classes:
-
Unreacted Starting Materials: Residual 1,2,3-trifluorobenzene.
-
Isomeric Byproducts: Incomplete or over-bromination can lead to a mixture of halogenated benzenes. The most common are mono-brominated species (e.g., 1-Bromo-2,3,4-trifluorobenzene) and other dibromo-isomers.[4] The regioselectivity of aromatic bromination is rarely perfect, leading to trace amounts of other isomers.[5]
-
Reaction Reagents: Lingering traces of elemental bromine (Br₂) are a frequent cause of the characteristic dark color. Acidic residues from catalysts (e.g., FeBr₃) or acidic conditions may also be present.
-
Solvent Residue: The solvent used in the reaction (e.g., dichloromethane, carbon tetrachloride) may be present.
Table 1: Potential Impurities and Their Properties
| Impurity Type | Specific Example | Boiling Point (°C) | Polarity | Removal Strategy |
| Starting Material | 1,2,3-Trifluorobenzene | ~88-89 °C | Low | Aqueous Wash, Distillation, Chromatography |
| Mono-brominated | 1-Bromo-2,3,4-trifluorobenzene | ~165-170 °C | Low | Distillation, Chromatography |
| Desired Product | This compound | ~201 °C [1][6] | Low-Medium | (Target of Purification) |
| Reagent | Elemental Bromine (Br₂) | 58.8 °C | N/A | Aqueous wash with a reducing agent |
| Acidic Residue | HBr / Catalyst residue | N/A | High | Aqueous wash with a mild base |
Q2: What is the recommended initial workup procedure before attempting advanced purification?
A2: An effective aqueous workup is critical for removing residual reagents and simplifying the subsequent purification steps. Do not proceed directly to chromatography or distillation with a raw, untreated crude product.
Step-by-Step Initial Cleanup Protocol:
-
Dissolution: Dissolve the crude product in an inert, water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Quench Excess Bromine: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[7] Continue washing until the organic layer is no longer brown/orange. This step reduces residual Br₂ to colorless bromide ions (Br⁻).
-
Neutralize Acid: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts like HBr.[8] Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Remove Salts: Wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and reduces the amount of water dissolved in the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5] Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
You should now have a crude product that is free from reactive and acidic impurities, making it ready for high-level purification.
Caption: Initial aqueous workup workflow.
Q3: How do I choose the right primary purification method: Recrystallization, Column Chromatography, or Distillation?
A3: The choice of method depends on the nature of the impurities and the physical state of your crude product. A logical decision-making process can save significant time and material.
Caption: Decision tree for selecting a purification method.
-
Recrystallization: This is the most efficient method if your compound is a solid and constitutes >90% of the crude material.[9][10] It excels at removing small quantities of impurities that have different solubility profiles.
-
Column Chromatography: This is the most powerful and versatile technique for separating compounds with similar polarities, such as isomeric byproducts.[11] It is the go-to method if recrystallization fails or if the crude product is an oil. The separation of halogenated benzenes on various stationary phases is well-documented.[12][13][14]
-
Vacuum Distillation: Given the boiling point of ~201 °C, distillation under vacuum is a viable option, particularly for large-scale purification or for removing non-volatile (polymeric) or highly volatile (starting material) impurities.[10] However, it will not effectively separate isomers with very close boiling points.
Q4: I want to try recrystallization. What's the protocol for finding a good solvent?
A4: A successful recrystallization hinges on selecting the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[9][15]
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a few drops of a test solvent at room temperature. If the solid dissolves immediately, the solvent is unsuitable.
-
If the solid does not dissolve, gently heat the test tube in a water or sand bath towards the solvent's boiling point.
-
Add the solvent dropwise while heating until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Observe for crystal formation. Abundant, well-formed crystals indicate a good solvent.
Table 2: Suggested Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Heptane / Hexane | Non-polar | 98 / 69 | Good starting point for non-polar compounds. |
| Ethanol | Polar Protic | 78 | Often works well for moderately polar solids. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, slightly less polar. |
| Toluene | Aromatic | 111 | May dissolve the compound too well. |
| Heptane/Ethyl Acetate | Solvent Pair | Variable | Use a solvent pair if a single solvent is not ideal. |
Troubleshooting Recrystallization:
-
Product "Oils Out": The boiling point of your solvent is higher than the melting point of your impure compound. Try a lower-boiling solvent or use a solvent pair.
-
No Crystals Form: The solution may be too dilute (evaporate some solvent) or supersaturated. Try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product to initiate crystallization.[9]
Q5: What are the recommended starting conditions for silica gel column chromatography?
A5: Column chromatography is highly effective for this class of compound. As this compound is relatively non-polar, a normal-phase system with a non-polar mobile phase is appropriate.
Step-by-Step Chromatography Protocol:
-
TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to determine an optimal eluent system. Spot the crude material on a silica TLC plate and develop it in various solvent mixtures. A good system will show the desired product spot with a retention factor (Rƒ) of ~0.3.
-
Starting Eluent: Begin with 100% hexanes or heptane.
-
Gradient: If the Rƒ is too low, add a small amount of a more polar solvent like ethyl acetate or dichloromethane (e.g., 1-5% ethyl acetate in hexanes).
-
-
Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 100% hexanes) and carefully pack a glass column.
-
Sample Loading: Dissolve your crude product in a minimal amount of your eluent or a slightly stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" method typically results in better separation.
-
Elution: Begin running the column with your starting eluent. If a gradient is needed (as determined by TLC), slowly and systematically increase the percentage of the more polar solvent.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Caption: General workflow for column chromatography.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 176317-02-5|1-Bromo-2,3,4-trifluorobenzene|BLD Pharm [bldpharm.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. China this compound CAS NO: 17299-95-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 7. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. longdom.org [longdom.org]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. reroofingbrisbaneqld.com.au [reroofingbrisbaneqld.com.au]
Technical Support Center: Optimizing Palladium Catalysts and Ligands for Aryl-Aryl Cross-Coupling
Welcome to the technical support center for palladium-catalyzed aryl-aryl cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during synthesis. The following sections are structured in a question-and-answer format to directly address specific issues and provide robust solutions grounded in mechanistic principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the setup and strategy for successful aryl-aryl cross-coupling reactions.
Q1: How do I select the appropriate palladium precatalyst for my reaction?
A1: The choice between a Pd(0) and Pd(II) precatalyst is a critical first step.
-
Pd(0) Sources (e.g., Pd₂(dba)₃): These are already in the active oxidation state for the catalytic cycle to begin. However, they can be unstable and require careful handling. The generation of the active Pd(0)Lₙ species is achieved by ligand association.[1]
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are generally more stable and easier to handle than Pd(0) sources.[1] They require an in situ reduction step to generate the active Pd(0) catalyst, which can be achieved by various species in the reaction mixture, including phosphine ligands, amines, or other reagents.[1] For improved consistency and reliability, bench-stable Pd(II) precatalysts that incorporate the ligand (e.g., Buchwald precatalysts) are highly recommended. These are designed for the rapid and clean generation of the active Pd(0) species under reaction conditions.[2][3]
Q2: What are the key differences between monodentate and bidentate phosphine ligands, and how do I choose?
A2: The denticity and structure of the phosphine ligand profoundly impact the catalyst's activity and stability.
-
Monodentate Ligands (e.g., PPh₃, Buchwald-type biarylphosphines like SPhos): These ligands are often highly electron-rich and bulky. Electron-richness promotes the oxidative addition step, which is particularly crucial for less reactive electrophiles like aryl chlorides.[4][5][6] Their steric bulk facilitates the final reductive elimination step to release the product.[5] However, using monodentate phosphines can sometimes lead to side reactions like beta-hydride elimination in certain contexts.[6]
-
Bidentate Ligands (e.g., dppf, XantPhos): These ligands chelate to the palladium center, forming a more stable complex. The "bite angle" (the P-Pd-P angle) is a critical parameter. A wider bite angle, as seen in ligands like XantPhos, can promote reductive elimination.[1] Bidentate ligands are widely used for their ability to stabilize the catalyst and prevent palladium black precipitation.[1][4]
Your choice depends on the specific substrates. For challenging oxidative additions (e.g., with aryl chlorides or electron-rich aryl bromides), bulky, electron-donating monodentate ligands are often the first choice. For reactions prone to catalyst instability, a robust bidentate ligand might be more suitable.[4][7]
Q3: Why is maintaining an inert atmosphere so crucial for these reactions?
A3: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen.[8][9] The active Pd(0) catalyst can be readily oxidized to inactive Pd(II) species in the presence of air. Furthermore, oxygen can promote undesirable side reactions, most notably the homocoupling of organometallic reagents (e.g., boronic acids in Suzuki coupling).[3][4][10] Therefore, properly degassing solvents and maintaining the reaction under a positive pressure of an inert gas like nitrogen or argon is essential for achieving consistent and reproducible results.[3][11]
Section 2: Detailed Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific experimental failures.
Problem: Low or No Product Yield
Q4: My reaction shows little to no conversion of my starting material. What are the first things I should check?
A4: When a reaction fails, a systematic check of the fundamental components is the most efficient troubleshooting path.
-
Verify Reagent Quality and Purity:
-
Solvents: Ensure solvents are anhydrous. Moisture can hydrolyze reagents and interfere with the base. Use freshly distilled solvents or purchase high-purity anhydrous grades.[8]
-
Base: The physical form of the base is critical. Solid bases like K₃PO₄ or K₂CO₃ should be finely ground to maximize surface area and reactivity.[3][6] For anhydrous couplings using K₃PO₄, a small amount of water may be necessary for the reaction to proceed.[6][10]
-
Starting Materials: Confirm the purity of your aryl halide and organometallic partner. Impurities can act as catalyst poisons.[3] For Suzuki couplings, boronic acids can degrade over time; consider using more stable derivatives like pinacol or MIDA boronates.[4][10]
-
-
Assess Catalyst and Ligand Activity:
-
Precatalyst Reduction: If using a Pd(II) source, ensure the conditions are suitable for its reduction to active Pd(0). Inefficient reduction is a common cause of reaction failure.[1][8] Using a well-defined, air-stable precatalyst can often solve this issue.[2]
-
Ligand Integrity: Phosphine ligands can be sensitive to air and may oxidize over time, rendering them ineffective. Use fresh or properly stored ligands.[4]
-
-
Confirm Inert Atmosphere:
Problem: Formation of Side Products
Q5: My reaction is messy, and I'm observing significant side products. How can I identify and suppress them?
A5: Identifying the structure of your byproducts is key to diagnosing the problem. The most common side reactions are homocoupling, dehalogenation, and protodeboronation.
-
Issue: Homocoupling Byproducts
-
Identification: You observe a symmetrical biaryl derived from your organometallic reagent (e.g., biphenyl from phenylboronic acid).
-
Cause: This is typically caused by the presence of oxygen, which promotes the oxidative coupling of two organometallic partners, or by the reaction of the organometallic reagent with the Pd(II) precatalyst before the catalytic cycle begins.[4][10][12]
-
Solution:
-
-
Issue: Dehalogenation of Aryl Halide
-
Identification: You isolate the arene corresponding to your starting aryl halide (Ar-H instead of Ar-Ar').
-
Cause: After oxidative addition, the Ar-Pd(II)-X complex can undergo a competing reaction where a hydride source in the mixture (e.g., solvent, base, or impurities) leads to reductive elimination of Ar-H.[4] This is more common with highly active catalysts and electron-rich aryl halides.[13]
-
Solution:
-
Optimize Conditions: Carefully screen the base, solvent, and temperature. Sometimes lowering the temperature can favor the desired cross-coupling pathway.[10]
-
Modify Catalyst System: Switching to a different ligand or catalyst system may alter the relative rates of cross-coupling versus dehalogenation.
-
-
-
Issue: Protodeboronation (Suzuki-Miyaura Specific)
-
Identification: You observe the arene (Ar'-H) corresponding to your boronic acid starting material.
-
Cause: The carbon-boron bond is cleaved by a proton source (often water, especially under basic conditions and at elevated temperatures).[10] Pyridylboronic acids are particularly susceptible to this side reaction.[10]
-
Solution:
-
Use Anhydrous Conditions: Employing anhydrous solvents and reagents can minimize the proton source.[10]
-
Milder Base/Conditions: Switch to a milder base (e.g., KF, NaHCO₃) or run the reaction at a lower temperature to reduce the rate of protodeboronation.[10]
-
Use Stable Boron Reagents: MIDA boronates or boronic pinacol esters are significantly more stable than the corresponding boronic acids and are often the best solution for challenging substrates.[4][10]
-
-
Problem: Catalyst Deactivation
Q6: My reaction starts but then stalls before reaching completion. What could be deactivating my catalyst?
A6: Catalyst deactivation can occur through several pathways, often visibly indicated by the formation of palladium black.
-
Cause 1: Formation of Palladium Black (Pd(0) Aggregation)
-
Observation: A fine black precipitate forms in the reaction vessel.
-
Explanation: The catalytically active, ligand-stabilized Pd(0) species can aggregate into larger, inactive palladium nanoparticles or bulk metal ("palladium black").[14][15][16] This is often caused by an insufficient ligand-to-palladium ratio or by ligand dissociation at high temperatures.
-
Solution:
-
Increase Ligand Loading: Adding a slight excess of the ligand relative to the palladium source can help maintain the stability of the active monomeric species.[3]
-
Screen Ligands: Bidentate ligands often provide greater stability and can prevent aggregation more effectively than monodentate ones.
-
Lower Temperature: If possible, reducing the reaction temperature can slow the rate of catalyst decomposition.
-
-
-
Cause 2: Product Inhibition or Ligand Degradation
-
Explanation: In some cases, the reaction product can coordinate to the palladium center more strongly than the starting materials, effectively inhibiting the catalytic cycle.[17] Alternatively, the phosphine ligand itself can undergo degradation pathways, such as C-H insertion, leading to an off-cycle, inactive complex.[17]
-
Solution: This is a more complex problem that often requires a fundamental change in the catalyst system. Screening structurally different classes of ligands (e.g., switching from a trialkylphosphine to a biarylphosphine or an N-heterocyclic carbene (NHC)) may be necessary to find a system that is not inhibited or degraded.[2][5]
-
Section 3: Key Parameter Optimization Tables
For rapid optimization, refer to the following guides for selecting ligands, solvents, and bases.
Table 1: Ligand Selection Guide for Aryl-Aryl Coupling
| Ligand Class | Example(s) | Key Features | Primary Application / Causality |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, bulky. | Promotes oxidative addition of challenging substrates like aryl chlorides by increasing the electron density on the Pd(0) center.[5][6] |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Very bulky and electron-rich; tunable steric and electronic properties. | Excellent generality. The bulk facilitates reductive elimination, while the electron-donating nature aids oxidative addition.[6][7] |
| Ferrocenylphosphines | dppf, dtbpf | Robust, electron-rich, with a specific bite angle. | Highly effective and versatile, particularly in Suzuki couplings. The ferrocene backbone provides thermal stability.[4] |
| Wide Bite-Angle Ligands | XantPhos | Rigid backbone enforces a large P-Pd-P angle. | Promotes reductive elimination of sterically hindered products and helps prevent β-hydride elimination.[1][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically tunable. | Highly active and thermally stable catalysts. Excellent for coupling sterically demanding substrates.[2][5] |
Table 2: Common Solvent and Base Combinations
| Reaction Type | Common Solvents | Common Bases | Notes |
| Suzuki-Miyaura | Toluene, Dioxane, THF, 2-MeTHF, DMF (often with water) | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base is critical and substrate-dependent. K₃PO₄ is a strong base often used for difficult couplings.[10] A small amount of water is often required.[4][6] |
| Stille | Toluene, Dioxane, DMF, THF | Often base-free. Additives like LiCl or Cu(I) salts may be used. | The reaction is driven by the formation of stable tin byproducts. The main drawback is the toxicity of organotin reagents.[12][18][19] |
| Heck | DMF, NMP, Acetonitrile | Et₃N, K₂CO₃, NaOAc | The base is required to neutralize the HX generated in the catalytic cycle and regenerate the Pd(0) catalyst.[20][21] |
| Buchwald-Hartwig Amination | Toluene, Dioxane | NaOt-Bu, KOt-Bu, LiHMDS, K₃PO₄ | Strong, non-nucleophilic bases are required. The purity of the amine starting material is extremely important.[3] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a reliable starting point for reaction setup.
-
Glassware Preparation: Add a magnetic stir bar to a round-bottom flask or reaction vial. Flame-dry the glassware under vacuum or oven-dry it at >120 °C for several hours. Allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).[11]
-
Reagent Addition (Solid): In the dry flask and under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1–1.5 equiv), the base (e.g., K₃PO₄, 2.0–3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 1–5 mol%), and the ligand (e.g., SPhos, 1.1–1.2 equiv relative to Pd).
-
Inert Atmosphere Setup: Seal the flask with a rubber septum. Evacuate the flask using a vacuum pump and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[3]
-
Solvent Addition: Add the degassed solvent(s) via syringe. The solvent should have been previously degassed by sparging with an inert gas for 15-30 minutes or by the freeze-pump-thaw method.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
Consistent results depend on the rigorous exclusion of air and moisture.[22]
-
Flame-Drying and Assembly: Assemble your reaction flask, condenser (if needed), and a stir bar. Heat all glassware with a heat gun under a strong vacuum until all visible moisture is gone. While hot, carefully replace the vacuum with a positive pressure of nitrogen or argon. Allow the system to cool completely.
-
Maintaining Positive Pressure: Throughout the experiment, ensure a slight positive pressure of inert gas is maintained. This can be achieved with a balloon filled with N₂/Ar attached to a needle through a septum, or by connecting the flask to a gas manifold with an oil bubbler to indicate gas flow.[11]
-
Adding Reagents:
-
Solids: Add solids quickly under a strong counter-flow of inert gas.
-
Liquids: Use clean, dry syringes to transfer anhydrous solvents and liquid reagents through the rubber septum.[22] Always purge the syringe with inert gas before drawing up the liquid.
-
Section 5: Visualization & Workflow Diagrams
Diagram 1: The Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for aryl-aryl cross-coupling reactions.
Diagram 2: Troubleshooting Workflow for a Failed Reaction
Caption: A decision tree for systematically troubleshooting failed reactions.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. jmcct.com [jmcct.com]
- 14. diva-portal.org [diva-portal.org]
- 15. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stille Coupling [organic-chemistry.org]
- 19. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 20. collegedunia.com [collegedunia.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
Technical Support Center: Post-Reaction Workup and Extraction for Syntheses Involving Fluorinated Compounds
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide addresses the unique challenges encountered during the post-reaction workup and extraction of fluorinated compounds. The distinct physicochemical properties imparted by fluorine—such as high electronegativity, the strength of the carbon-fluorine bond, and unique solubility profiles—necessitate specialized purification strategies. This resource provides in-depth, field-proven insights and troubleshooting protocols to navigate these complexities effectively.
Part 1: Understanding the "Fluorous" Effect in Separations
The introduction of fluorine into organic molecules dramatically alters their physical properties, which is the root cause of many separation challenges.
Why are fluorinated compounds often difficult to separate from non-fluorinated reaction components?
The primary reason lies in their unique solubility and partitioning behavior. Highly fluorinated compounds are often described as "lipophobic" and "hydrophobic," meaning they do not readily dissolve in either nonpolar organic solvents or water.[1] This leads to the concept of a "fluorous phase," a third phase that can be immiscible with both aqueous and common organic solvents. The strength of the carbon-fluorine bond also contributes to the high stability of these compounds.[2]
This unique partitioning behavior can be leveraged for purification using techniques like fluorous solid-phase extraction (F-SPE).[3] However, it can also lead to issues like emulsion formation and poor extraction efficiency in standard liquid-liquid extractions.
Part 2: Troubleshooting Guide for Common Workup & Extraction Issues
This section addresses specific problems you may encounter in a question-and-answer format, providing both the rationale and actionable protocols.
Issue 1: Persistent Emulsions During Liquid-Liquid Extraction
Question: I'm performing an aqueous workup of a reaction mixture containing a fluorinated product, and a persistent emulsion has formed at the interface of the organic and aqueous layers that won't break. How can I resolve this?
Causality: Fluorinated compounds, particularly those with surfactant-like properties (a polar head group and a fluorinated tail), can stabilize emulsions.[4][5][6] Their tendency to reside at the interface between the aqueous and organic phases lowers the interfacial tension, preventing the layers from coalescing.
Troubleshooting Protocol:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion by "salting out" the organic components.
-
Solvent Modification:
-
Add a small amount of a different organic solvent with a higher or lower polarity to the organic phase. For example, if you are using ethyl acetate, adding a small amount of hexanes or dichloromethane can alter the overall polarity and destabilize the emulsion.
-
For highly fluorinated compounds, consider using a fluorous solvent as the extraction phase if feasible.
-
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed can physically force the separation of the layers.
-
Filtration through Celite® or Glass Wool: Passing the emulsified mixture through a pad of Celite® or a plug of glass wool can sometimes help to break up the fine droplets and facilitate separation.
Issue 2: Poor Recovery of a Highly Fluorinated Compound in the Organic Phase
Question: My fluorinated target compound has poor solubility in common organic extraction solvents, and I'm seeing low recovery yields after extraction. What can I do?
Causality: Highly fluorinated molecules can exhibit low solubility in common organic solvents like ethyl acetate, dichloromethane, and hexanes. This is due to the "like dissolves like" principle; the highly polar C-F bonds and the overall non-polar nature of a perfluorinated chain create a unique solubility profile.[7]
Solutions & Methodologies:
-
Solvent Selection: Experiment with a wider range of solvents. Sometimes, more polar aprotic solvents like acetonitrile or ethereal solvents like THF can offer better solubility. For highly fluorinated compounds, specialized fluorous solvents may be necessary.
-
Fluorous Solid-Phase Extraction (F-SPE): This is often the most effective technique for separating fluorinated compounds.[1][3] The principle relies on the strong affinity of the fluorous tag on your molecule for a fluorous stationary phase.
Caption: Workflow for Fluorous Solid-Phase Extraction (F-SPE).
Detailed F-SPE Protocol: [8][9]
-
Cartridge Conditioning: Condition the fluorous SPE cartridge with a fluorophilic solvent (e.g., methanol or THF), followed by the fluorophobic wash solvent (e.g., 80:20 methanol/water).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the fluorophobic wash solvent and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with several column volumes of the fluorophobic solvent to elute the non-fluorinated impurities.
-
Elution: Elute the retained fluorinated product with a fluorophilic solvent.
-
-
Phase-Switching with a Fluorous Tag: If your molecule of interest is not highly fluorinated, you can temporarily install a "fluorous tag" (a chemical group with a long perfluoroalkyl chain). This will make the entire molecule highly fluorous, allowing for easy separation using F-SPE. The tag can then be cleaved to yield the purified product.
Issue 3: Removal of Excess Fluorinating Reagent and Byproducts
Question: My reaction uses a common electrophilic fluorinating agent (e.g., Selectfluor®, NFSI), and I'm having trouble removing the unreacted reagent and its byproducts during workup.
Causality: Many modern fluorinating reagents are complex salts or have polar functional groups, which can make their removal by simple extraction challenging. Their byproducts can also be water-soluble or have intermediate polarity, leading to their presence in both the aqueous and organic phases.
Troubleshooting Strategies:
| Reagent Family | Common Byproducts | Recommended Workup Procedure |
| N-F Reagents (e.g., Selectfluor®, NFSI) | Succinimide, amine salts | 1. Quench the reaction with a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any unreacted oxidant.[10] 2. Follow with a standard aqueous workup. The byproducts are generally water-soluble. |
| Perfluorinated Reagents/Catalysts | Perfluorinated organic molecules | Fluorous Solid-Phase Extraction (F-SPE) is the most effective method. The highly fluorinated byproducts will be strongly retained on the fluorous silica.[11] |
| Trialkyltin Fluorides | Trialkyltin salts | Wash the organic layer with an aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble trialkyltin fluoride, which can be removed by filtration.[12] |
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use standard silica gel chromatography to purify my moderately fluorinated compound?
A1: Yes, in many cases, you can. However, be aware of potential issues. The high electronegativity of fluorine can alter the polarity of your molecule in non-intuitive ways. You may observe unusual elution patterns or require different solvent systems than for non-fluorinated analogs. It's also possible for polar fluorinated compounds to have strong secondary interactions with the silica gel, leading to peak tailing.[13] In such cases, switching to a different stationary phase (e.g., alumina, or a fluorinated phase column) might be beneficial.
Q2: I've noticed that my fluorinated compound seems to be volatile. Is this common?
A2: Yes, smaller, highly fluorinated compounds can be surprisingly volatile.[13] This is due to the weak intermolecular forces (van der Waals forces) between fluorinated molecules. When concentrating your product on a rotary evaporator, use a lower temperature and be careful not to leave it under high vacuum for extended periods.
Q3: Are there any safety considerations specific to the workup of fluorination reactions?
A3: Absolutely. Many fluorinating reagents are strong oxidizers and can be corrosive. Always quench the reaction mixture carefully, preferably at a low temperature, before proceeding with the workup. Additionally, some fluorination reactions can produce HF as a byproduct, which is extremely corrosive and toxic. Ensure your workup is performed in a well-ventilated fume hood and consider using plastic or Teflon labware if significant amounts of HF are expected. The decomposition of some fluorinated compounds can also release fluoride ions, which can have toxicological implications.[14]
Part 4: Advanced Purification Techniques
For particularly challenging separations, consider these advanced methods:
-
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for purifying fluorinated compounds, especially those with poor solubility in common HPLC solvents.
-
Reverse F-SPE: In this variation, a standard silica gel column is used with a fluorous mobile phase. The non-fluorinated compounds are retained by the polar silica, while the fluorinated compounds elute quickly with the fluorous solvent.[3]
Caption: Conceptual Diagram of Reverse F-SPE.
References
- 1. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [2507.17894] Unlocking Surfactant Synergies for Fluorine Replacements: A Microfluidic Exploration of Emulsion Stability and Coalescence Dynamics [arxiv.org]
- 6. Achieving Stable, Reverse Water‐in‐Fluorocarbon Emulsions [ouci.dntb.gov.ua]
- 7. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. silicycle.com [silicycle.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Risk in Large-Scale Grignard Reactions
Welcome to the technical support center for managing exothermic risks associated with large-scale Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting solutions for one of organic chemistry's most powerful, yet hazardous, transformations. The Grignard reaction is notoriously exothermic, and its propensity for a delayed initiation can lead to the dangerous accumulation of unreacted reagents, posing a significant thermal runaway risk, especially at scale.[1][2][3][4][5]
This document is structured to address specific issues you may encounter, providing not just procedural steps but the underlying scientific principles to ensure a self-validating and safe experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and critical challenges encountered during the scale-up of Grignard reactions.
Issue 1: The Reaction Fails to Initiate
Question: I've added a portion of my alkyl/aryl halide to the magnesium suspension, but there's no observable exotherm, bubbling, or color change. What's wrong, and how do I proceed safely?
Answer: A delayed or failed initiation is the most common and dangerous scenario in large-scale Grignard reactions.[6][7] It leads to the accumulation of the electrophilic halide. If the reaction suddenly initiates with a large excess of this reagent, a violent, uncontrollable exotherm (runaway reaction) can occur.[2][8]
Root Causes & Solutions:
-
Inactive Magnesium Surface: The primary culprit is often the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the halide from reaching the reactive metal.[6][9]
-
Solution: Magnesium Activation. Before adding your halide, the magnesium must be activated to expose a fresh, reactive surface. Several methods can be employed:
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[6][9][10][11] The disappearance of iodine's purple color or the observation of ethane bubbling (from dibromoethane) indicates activation.
-
Mechanical Activation: In the lab, grinding the turnings with a glass rod can break the oxide layer.[9][11] On a larger scale, stirring the magnesium in an inert, dry solvent overnight can achieve a similar effect.[11]
-
-
-
Presence of Moisture: Grignard reagents are potent bases and are instantly quenched by protic sources like water.[6][9][12] Even trace amounts in your glassware or solvent can inhibit initiation.
-
Solution: Rigorous Anhydrous Conditions. All glassware must be meticulously dried, either by flame-drying under vacuum and cooling under an inert atmosphere (e.g., nitrogen, argon) or by oven-drying overnight (>120°C).[6][9] Solvents must be of anhydrous grade and handled under inert conditions. It has been shown that in-situ FTIR can be used to quantify the amount of water in THF to confirm dryness.[7]
-
-
Low Reactivity of Halide: The reactivity of organic halides follows the trend: I > Br > Cl >> F.[9] Aryl chlorides can be particularly sluggish.
Workflow for Safe Initiation:
The following workflow is designed to confirm initiation before proceeding with the bulk addition of the halide, preventing dangerous accumulation.
Caption: Workflow for Safe Grignard Reaction Initiation.
Issue 2: A Runaway Reaction is Occurring
Question: The reaction temperature is rising rapidly, and my cooling system can't keep up. What should I do?
Answer: A runaway reaction is a critical safety event where the rate of heat generation from the exotherm exceeds the rate of heat removal.[2] This is exacerbated at scale due to the unfavorable decrease in the surface-area-to-volume ratio, making heat dissipation less efficient.[1]
Immediate Actions:
-
Stop Reagent Addition: Immediately stop the feed of the organic halide.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If available, use an external ice bath or a cryocooler.[12][14]
-
Emergency Quenching/Dumping: If the temperature continues to rise uncontrollably, and your system is equipped with one, execute an emergency transfer to a dump tank containing a quenching agent.[15]
Prevention is the Best Mitigation:
-
Calorimetric Studies: Before scaling up, perform heat flow calorimetry studies at the lab scale.[16][17] This provides critical data on the total heat of reaction, the maximum rate of heat release, and the adiabatic temperature rise, allowing you to engineer appropriate cooling capacity for the plant reactor.[5][16][18]
-
Controlled Addition: The addition rate of the halide must be strictly controlled such that the reagent is consumed as it is added.[1][2] This prevents accumulation. The addition rate should be directly tied to the real-time cooling capacity of the reactor.
-
In-Situ Monitoring: Employ Process Analytical Technology (PAT) like in-situ FTIR. This allows for real-time monitoring of the halide concentration, ensuring it does not accumulate.[7] If the halide concentration begins to increase, the feed can be automatically halted.
| Parameter | Laboratory Scale (250 mL) | Plant Scale (2500 L) | Implication |
| Volume | 1x | 10,000x | Reaction mass and potential energy increase significantly. |
| Surface Area | 1x | ~464x | Heat transfer area does not scale proportionally with volume. |
| SA:Volume Ratio | High | Low | Heat removal becomes drastically less efficient at scale.[1] |
Caption: Impact of Scale on Heat Transfer.
Frequently Asked Questions (FAQs)
Q1: How do I safely quench a large-scale Grignard reaction?
A1: Quenching is highly exothermic and can be hazardous due to the violent reaction with protic agents and the release of flammable gases.[19][20]
-
Cool Down: First, cool the reaction mixture significantly using an ice bath or the reactor jacket (e.g., to 0°C).[14]
-
Slow, Dropwise Addition: Add the quenching solution (e.g., saturated aqueous ammonium chloride, dilute HCl, or water) very slowly, dropwise, with vigorous stirring.[14] Be prepared for an induction period before the reaction begins.[14]
-
Inert Atmosphere: Maintain an inert atmosphere to prevent flammable byproducts from igniting.
-
Avoid Strong Acids Initially: Using concentrated acids can lead to a violent reaction with unreacted magnesium, producing large volumes of highly flammable hydrogen gas.[20] A dilute acid is a safer alternative.[20]
Q2: I'm seeing a significant amount of a high-boiling side product. What is it?
A2: This is likely the result of a Wurtz coupling side reaction, where the Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form a dimer (R-R).[4][6][12] This is favored by:
-
High local concentration of the alkyl halide: Add the halide slowly and sub-surface with good agitation to ensure rapid mixing.[6]
-
High temperatures: Maintain a moderate reaction temperature. The reaction is exothermic and may require cooling to maintain control.[6]
Q3: Which solvent is better for large-scale reactions: Diethyl Ether or THF?
A3: While diethyl ether can facilitate easier initiation, Tetrahydrofuran (THF) is generally recommended for larger-scale reactions due to its higher boiling point (66°C vs 34.6°C) and higher flash point (-14°C vs -45°C), making it a safer choice. [2][12] Some greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) are also gaining traction as they can be derived from renewable resources and offer safety benefits.[3]
Q4: How can continuous processing (flow chemistry) mitigate these risks?
A4: Continuous flow chemistry is an inherently safer approach for hazardous reactions like Grignard synthesis.[3][21] By conducting the reaction in a small, continuously stirred-tank reactor (CSTR) or a tube reactor, the volume of the reaction mixture at any given moment is minimized.[3] This dramatically reduces the total potential energy of the system, preventing large-scale runaway events and improving heat transfer.[3]
Caption: Comparison of Batch vs. Continuous Flow Processing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. acs.org [acs.org]
- 3. cs.gordon.edu [cs.gordon.edu]
- 4. researchgate.net [researchgate.net]
- 5. hzdr.de [hzdr.de]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. kgroup.du.edu [kgroup.du.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 1,5-Dibromo-2,3,4-trifluorobenzene and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of highly substituted aromatic compounds is a cornerstone of successful synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹⁹F NMR spectra of 1,5-Dibromo-2,3,4-trifluorobenzene, a key intermediate in pharmaceutical synthesis. Through a comparative approach with its isomers, this document will illuminate the subtle yet predictable effects of substituent patterns on NMR parameters, empowering researchers to confidently interpret their own spectral data.
The Significance of Fluorine in NMR Spectroscopy
Fluorine-19 (¹⁹F) is a highly favorable nucleus for NMR spectroscopy due to its 100% natural abundance and a high gyromagnetic ratio, resulting in a receptivity that is 83% of that of protons (¹H)[1]. This inherent sensitivity, coupled with a wide chemical shift range of over 400 ppm, allows for excellent signal dispersion and often simplifies the analysis of complex molecules by minimizing signal overlap[1]. The large through-space and through-bond coupling constants between fluorine nuclei, and between fluorine and proton nuclei, provide a wealth of structural information.
Analysis of this compound: A Predicted Spectrum
Due to the absence of publicly available experimental spectra for this compound, this guide presents a detailed predicted spectrum based on established substituent chemical shift (SCS) effects and known coupling constants from analogous compounds. This predictive approach is a powerful tool in modern chemistry, enabling researchers to anticipate spectral features and confirm the identity of newly synthesized molecules.
The sole proton in this compound is at the C6 position. It is flanked by a bromine atom and a trifluorinated phenyl ring. The electron-withdrawing nature of the bromine and fluorine atoms will deshield this proton, shifting its resonance downfield from the standard benzene chemical shift of 7.34 ppm.
The three fluorine atoms at positions C2, C3, and C4 will each give rise to a distinct signal in the ¹⁹F NMR spectrum. Their chemical shifts are influenced by the neighboring bromine and fluorine substituents.
Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H-6 | ~7.8 | ddd | ⁴J(H-F_ortho) ≈ 8-10, ⁵J(H-F_meta) ≈ 6-8, ⁶J(H-F_para) ≈ 1-2 |
| ¹⁹F | F-2 | ~ -135 | dd | ³J(F2-F3) ≈ 20, ⁴J(F2-F4) ≈ 5 |
| ¹⁹F | F-3 | ~ -155 | t | ³J(F3-F2) ≈ 20, ³J(F3-F4) ≈ 20 |
| ¹⁹F | F-4 | ~ -145 | dd | ³J(F4-F3) ≈ 20, ⁴J(F4-F2) ≈ 5 |
Comparative Spectral Analysis with Isomeric Dibromotrifluorobenzenes
To understand the profound impact of substituent positioning on NMR spectra, a comparative analysis with isomeric compounds is indispensable. Here, we will compare the predicted spectrum of our target molecule with the experimental data of two of its isomers: 1-bromo-3,4,5-trifluorobenzene and 1-bromo-2,4,5-trifluorobenzene.
Isomer 1: 1-Bromo-3,4,5-trifluorobenzene
This isomer presents a more symmetrical substitution pattern, which is directly reflected in its simpler NMR spectra.
Table 2: Experimental ¹H and ¹⁹F NMR Data for 1-Bromo-3,4,5-trifluorobenzene
| Nucleus | Position | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ¹H | H-2, H-6 | 7.31 | t | ⁴J(H-F) = 7.0 |
| ¹⁹F | F-3, F-5 | -133.3 | d | ³J(F-F) = 20.8 |
| ¹⁹F | F-4 | -163.5 | t | ³J(F-F) = 20.8 |
Data obtained from SpectraBase[2][3].
The two equivalent protons at C2 and C6 appear as a triplet due to coupling with the two equivalent fluorine atoms at C3 and C5. The fluorine spectrum shows two signals: a doublet for the equivalent F-3 and F-5 nuclei, each split by F-4, and a triplet for the F-4 nucleus, split by the two adjacent equivalent fluorines.
Isomer 2: 1-Bromo-2,4,5-trifluorobenzene
This isomer has a less symmetrical arrangement of substituents, leading to a more complex NMR spectrum where each proton and fluorine nucleus is unique.
Table 3: Experimental ¹H and ¹⁹F NMR Data for 1-Bromo-2,4,5-trifluorobenzene
| Nucleus | Position | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ¹H | H-3 | 7.45 | ddd | ³J(H-F_ortho) = 10.5, ⁴J(H-F_meta) = 7.5, ⁵J(H-F_para) = 2.0 |
| ¹H | H-6 | 7.20 | ddd | ⁴J(H-F_ortho) = 9.0, ⁵J(H-F_meta) = 6.5, ⁴J(H-F_ortho) = 9.0 |
| ¹⁹F | F-2 | -118.5 | ddd | ³J(F-F) = 21.0, ⁴J(F-F) = 8.0, ³J(H-F) = 10.5 |
| ¹⁹F | F-4 | -138.2 | ddd | ³J(F-F) = 21.0, ⁴J(F-F) = 19.0, ⁴J(H-F) = 7.5 |
| ¹⁹F | F-5 | -142.1 | ddd | ⁴J(F-F) = 19.0, ⁴J(F-F) = 8.0, ⁵J(H-F) = 2.0 |
Data obtained from SpectraBase and other sources[4][5].
The distinct chemical environments of all protons and fluorine atoms result in a complex spectrum with multiple doublet of doublet of doublets, showcasing the power of NMR to differentiate between closely related isomers.
Experimental Protocols
To ensure the acquisition of high-quality NMR data for fluorinated aromatic compounds, the following experimental protocol is recommended.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Ensure the solvent is free from residual water and other impurities.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe.
-
Tune and match the probe for both ¹H and ¹⁹F frequencies.
-
Lock the field using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal resolution.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Spectral width: ~16 ppm
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust for concentration)
-
4. ¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling is often employed to simplify the spectra, but coupled spectra are necessary to observe ¹H-¹⁹F coupling constants.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Spectral width: ~250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64 (adjust for concentration)
-
Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).
-
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak for ¹H and the external standard for ¹⁹F.
-
Integrate the signals to determine the relative number of nuclei.
-
Analyze the multiplicities and measure the coupling constants.
Visualizing Spin-Spin Coupling
The following diagrams, generated using Graphviz (DOT language), illustrate the key spin-spin coupling interactions that are fundamental to the spectral analysis of these compounds.
Caption: Predicted ¹H-¹⁹F and ¹⁹F-¹⁹F coupling in this compound.
Caption: Key ¹H-¹⁹F and ¹⁹F-¹⁹F coupling in 1-Bromo-3,4,5-trifluorobenzene.
Conclusion
This comprehensive guide demonstrates the power of ¹H and ¹⁹F NMR spectroscopy for the structural elucidation of complex halogenated aromatic compounds. By leveraging predictive methods and comparative analysis with known isomers, researchers can confidently assign the structures of novel molecules. The detailed experimental protocols and visual representations of coupling networks provided herein serve as a practical resource for scientists and professionals in the pharmaceutical and chemical industries, facilitating more efficient and accurate molecular characterization.
References
- 1. azom.com [azom.com]
- 2. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. 1-Bromo-2,4,5-trifluorobenzene | C6H2BrF3 | CID 67597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-2,4,5-trifluorobenzene(327-52-6) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to Interpreting 13C NMR Spectra of Fluorinated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern drug discovery and materials science.[1][2] This is due to fluorine's unique electronic properties, which can enhance metabolic stability, binding affinity, and bioavailability.[1] Consequently, the precise structural elucidation of these fluorinated compounds is paramount. While Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this task, the presence of fluorine introduces complexities into 13C NMR spectra that can be challenging to interpret. This guide provides an in-depth exploration of carbon-fluorine (C-F) coupling in aromatic compounds, offering practical insights and methodologies to confidently analyze these intricate spectra.
The Fundamental Principle: Through-Bond Scalar (J) Coupling
Unlike typical proton-decoupled 13C NMR spectra where carbon signals appear as singlets, the spectra of fluorinated compounds exhibit multiplets due to spin-spin coupling between the 13C nucleus and the spin active 19F nucleus (I = 1/2, 100% natural abundance).[3][4] This interaction, mediated by the electrons in the intervening bonds, is known as scalar or J-coupling. The magnitude of this coupling, the coupling constant (J), is measured in Hertz (Hz) and is highly dependent on the number of bonds separating the carbon and fluorine atoms.
Key Characteristics of C-F Coupling:
-
Magnitude: C-F coupling constants are often significantly larger than their C-H counterparts and can be observed over multiple bonds.[4][5]
-
Through-Bond Mechanism: The primary mechanism for this interaction is through the bonding framework of the molecule.[6]
-
Structural Information: The multiplicity of a carbon signal and the magnitude of the J-coupling provide invaluable information about the proximity of that carbon to a fluorine atom.[7]
The following diagram illustrates the pathway of through-bond C-F coupling in a generic fluorinated aromatic ring:
Caption: Through-bond C-F J-coupling pathways in an aromatic ring.
A Comparative Look at C-F Coupling Constants
The magnitude of the nJCF coupling constant provides a powerful diagnostic tool for assigning carbon signals in a fluorinated aromatic compound. Below is a summary of typical coupling constant ranges.
| Coupling | Number of Bonds | Typical Range (Hz) in Aromatic Systems | Appearance in 13C NMR | Notes |
| ¹JCF | 1 | 230 - 350 | Doublet | The largest C-F coupling, directly identifies the carbon bonded to fluorine. The magnitude can be influenced by hybridization and substituents.[8] |
| ²JCF | 2 | 15 - 35 | Doublet or Triplet (if coupled to two equivalent F) | Large and consistently observed for carbons ortho to the C-F bond.[5][8] |
| ³JCF | 3 | 5 - 10 | Doublet or Triplet (if coupled to two equivalent F) | Observed for carbons meta to the C-F bond.[8][9] |
| ⁴JCF | 4 | 1 - 4 | Doublet or Triplet (if coupled to two equivalent F) | Smaller and observed for carbons para to the C-F bond.[5][8] |
| >⁴JCF | >4 | < 2 | Often unresolved or observed as line broadening | Can sometimes be observed in conjugated systems.[3][9] |
Note: These are general ranges and can vary depending on the specific molecular structure and solvent.
For instance, in trifluoromethylbenzene, the one-bond coupling constant (¹JCF) for the CF3 carbon is approximately 272 Hz, while the two-bond coupling (²JCF) to the ipso-carbon is around 32 Hz.[8]
Experimental Protocols for Acquiring High-Quality 13C NMR Spectra
Obtaining a clean, interpretable 13C NMR spectrum of a fluorinated aromatic compound requires careful consideration of the experimental setup.
Standard 1H-Decoupled 13C NMR
This is the most common starting point.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at an appropriate concentration.
-
Initial Setup: Load the sample into the spectrometer. Follow standard procedures for locking, tuning, and shimming the instrument.[10]
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (ns): Due to the splitting of signals by fluorine, more scans may be needed to achieve an adequate signal-to-noise ratio, especially for carbons with multiple fluorine couplings.[3]
-
Relaxation Delay (d1): A sufficient relaxation delay is crucial for accurate integration, particularly for quaternary carbons. A starting value of 2 seconds is recommended.
-
-
Processing: After acquisition, Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale using the solvent peak.
Advanced Technique: Simultaneous 1H and 19F Decoupling
For highly complex spectra with extensive C-F coupling, simultaneous decoupling of both protons and fluorine can simplify the spectrum to singlets for each carbon, aiding in the initial identification of the number of unique carbon environments.
Causality Behind This Choice: This technique is employed when overlapping multiplets in the standard 1H-decoupled spectrum make assignments ambiguous or impossible.[1][5] By removing all couplings, the spectrum becomes significantly easier to interpret.
Experimental Considerations:
-
Hardware Requirements: This experiment requires a spectrometer equipped with a triple-resonance probe (or a probe where the proton channel can be tuned to the 19F frequency) and the capability to generate decoupling pulses on two different channels simultaneously.[1][3]
-
Decoupling Power and Bandwidth: The wide chemical shift range of 19F can make broadband decoupling challenging.[3][4] Adiabatic decoupling sequences are often preferred as they can achieve broad decoupling bandwidths without excessive power, which could damage the probe or sample.[3]
The following workflow diagram illustrates the decision-making process for choosing an appropriate NMR experiment:
Caption: Workflow for 13C NMR analysis of fluorinated aromatics.
Alternative and Complementary Analytical Techniques
While 13C NMR is indispensable, a multi-technique approach often provides the most comprehensive structural characterization.
| Technique | Strengths for Fluorinated Aromatics | Limitations |
| 19F NMR | Highly sensitive nucleus with a wide chemical shift range, providing detailed information about the electronic environment of each fluorine atom.[4][11] H-F and F-F coupling constants are readily measured.[4] | Does not directly provide information about the carbon skeleton. |
| 2D NMR (HSQC, HMBC) | HSQC correlates directly bonded C-H pairs. HMBC reveals long-range C-H couplings (2-3 bonds), which can be used to piece together the carbon framework. Specialized pulse sequences can also reveal C-F correlations.[12][13] | Standard experiments do not directly show C-F connectivity. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation patterns, which can help confirm the molecular formula and identify structural motifs.[14] | Does not provide detailed information on isomerism (e.g., the position of the fluorine on the aromatic ring). |
| Gas/Liquid Chromatography (GC/LC) | Useful for separating isomers and determining purity.[14][15][16] | Does not provide direct structural information. |
Case Study: Interpreting the 13C NMR Spectrum of Fluorobenzene
Let's consider the simple case of fluorobenzene. The proton-decoupled 13C NMR spectrum will show four signals, all of which will be doublets due to coupling with the single fluorine atom.
-
C1 (ipso-carbon): This carbon, directly attached to fluorine, will exhibit a large ¹JCF coupling (approx. 245 Hz) and will be found furthest downfield due to the electronegativity of fluorine.
-
C2/C6 (ortho-carbons): These equivalent carbons will show a ²JCF coupling of around 21 Hz.
-
C3/C5 (meta-carbons): These equivalent carbons will display a ³JCF coupling of approximately 8 Hz.
-
C4 (para-carbon): This carbon will have the smallest coupling, a ⁴JCF of about 3 Hz.
By analyzing the chemical shifts and the magnitudes of these coupling constants, a complete and unambiguous assignment of the aromatic carbons can be achieved.
Conclusion
Interpreting the 13C NMR spectra of fluorinated aromatic compounds is a skill that blends a solid understanding of fundamental NMR principles with the practical recognition of C-F coupling patterns. While the initial complexity of these spectra can seem daunting, a systematic approach that involves analyzing the multiplicity and magnitude of the JCF coupling constants allows for confident and accurate structural elucidation. For particularly challenging cases, advanced techniques like double decoupling and complementary 2D NMR experiments provide the necessary tools to unravel even the most intricate molecular structures, thereby accelerating research and development in medicinal chemistry and materials science.
References
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. Nuclear Magnetic Resonance Fluorine—Fluorine Coupling Constants | Semantic Scholar [semanticscholar.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. westmont.edu [westmont.edu]
- 10. chem.uiowa.edu [chem.uiowa.edu]
- 11. biophysics.org [biophysics.org]
- 12. rsc.org [rsc.org]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Dibromotrifluorobenzene Isomers in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, polyhalogenated aromatic compounds serve as versatile building blocks for the construction of complex molecular architectures. Among these, dibromotrifluorobenzene isomers are of particular interest due to the differential reactivity of their carbon-bromine (C-Br) bonds, allowing for selective functionalization. This guide provides a detailed comparison of the reactivity of various dibromotrifluorobenzene isomers in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Understanding the subtle interplay of electronic and steric factors governing the selective activation of C-Br bonds is paramount for designing efficient and regioselective synthetic routes in drug discovery and materials science.
The Decisive Interplay of Electronic and Steric Effects
The reactivity of a C-Br bond in a palladium-catalyzed cross-coupling reaction is primarily dictated by the ease of the initial oxidative addition of the palladium(0) catalyst. This step is highly sensitive to the electronic environment of the C-Br bond and the steric hindrance around it.
Electronic Effects: The presence of strongly electron-withdrawing fluorine atoms on the benzene ring has a profound impact on the reactivity of the C-Br bonds. Fluorine's high electronegativity decreases the electron density of the aromatic ring, making the carbon atoms of the C-Br bonds more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. The position of the fluorine atoms relative to the bromine atoms determines the magnitude of this activating effect.
Steric Effects: The steric environment surrounding a C-Br bond can significantly hinder the approach of the bulky palladium catalyst. Bromine atoms flanked by substituents, including other halogens, will generally exhibit lower reactivity compared to those in less crowded positions. This steric hindrance can often be exploited to achieve regioselective functionalization.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The reactivity of dibromotrifluorobenzene isomers in this reaction is a clear illustration of the principles outlined above.
| Isomer | Reactive Position (Predicted) | Rationale | Representative Experimental Data |
| 1,2-Dibromo-3,4,5-trifluorobenzene | C1-Br | The C1-Br bond is flanked by a single fluorine atom, while the C2-Br bond is situated between a bromine and a fluorine atom, leading to greater steric hindrance at C2. Electronically, both positions are strongly activated. | While specific data for this isomer is limited, studies on analogous compounds suggest that coupling at the less sterically hindered position is favored. |
| 1,3-Dibromo-2,4,5-trifluorobenzene | C1-Br | The C1-Br bond is less sterically hindered than the C3-Br bond, which is positioned between a bromine and a fluorine atom. The strong electron-withdrawing effects of the fluorine atoms activate both positions. | Data on closely related isomers indicates that the less sterically encumbered position exhibits higher reactivity. |
| 1,4-Dibromo-2,3,5-trifluorobenzene | C1-Br & C4-Br (similar reactivity expected) | In this symmetrical isomer, both C-Br bonds are in electronically and sterically similar environments, each flanked by a fluorine atom. | High yields are often achieved in Suzuki couplings with symmetrically substituted dihaloarenes, sometimes leading to double coupling if stoichiometry is not controlled.[1] |
Regioselectivity in Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is also highly sensitive to the substitution pattern of the dibromotrifluorobenzene isomers.
| Isomer | Reactive Position (Predicted) | Rationale | Representative Experimental Data |
| 1,2-Dibromo-3,4,5-trifluorobenzene | C1-Br | Similar to the Suzuki coupling, the C1-Br position is less sterically hindered. | In the Sonogashira coupling of 1,2-dibromo-3,5-difluorobenzene, reaction occurs selectively at the C1 position due to both electronic and steric factors.[3] |
| 1,3-Dibromo-2,4,5-trifluorobenzene | C1-Br | The C1-Br bond is more accessible to the palladium catalyst. | While direct data is unavailable, the principles of regioselectivity in Sonogashira reactions of polyhalogenated arenes suggest a preference for the less hindered site.[4] |
| 1,4-Dibromo-2,3,5-trifluorobenzene | C1-Br & C4-Br (similar reactivity expected) | The symmetrical nature of this isomer suggests that both bromine atoms will have comparable reactivity. | Studies on 1,4-dibromo-2-(trifluoromethyl)benzene show high site-selectivity in Sonogashira coupling, favoring the position para to the trifluoromethyl group, highlighting the strong influence of electronic effects.[3] |
Experimental Insight: Research on 1,4-dibromo-2-(trifluoromethyl)benzene has demonstrated that Sonogashira cross-coupling reactions can proceed with excellent site-selectivity, favoring the C-4 position.[3] This selectivity is attributed to a combination of electronic and steric effects, which can be elucidated through DFT calculations.[3] A similar high regioselectivity is observed in the Sonogashira coupling of 4,6-dichloro-2-pyrone, where the reaction preferentially occurs at the C-6 position.[4]
Reactivity Trends in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of dibromotrifluorobenzene isomers in this reaction is expected to follow similar trends to those observed in C-C coupling reactions, with a strong dependence on electronic activation and steric accessibility.
| Isomer | Reactive Position (Predicted) | Rationale | Representative Experimental Data |
| 1,2-Dibromo-3,4,5-trifluorobenzene | C1-Br | The C1-Br is the more sterically accessible position for the palladium catalyst to undergo oxidative addition. | For related polyhalogenated systems, mono-amination typically occurs at the less hindered position. |
| 1,3-Dibromo-2,4,5-trifluorobenzene | C1-Br | The C1-Br position is flanked by a fluorine and a hydrogen, making it less sterically crowded than the C3-Br which is between a bromine and a fluorine. | General principles of Buchwald-Hartwig amination favor reaction at sterically accessible and electronically activated sites.[5] |
| 1,4-Dibromo-2,3,5-trifluorobenzene | C1-Br & C4-Br (similar reactivity expected) | The symmetry of the molecule suggests that both bromine atoms will have similar reactivity. | In many cases, careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-amination of dihaloarenes. |
Experimental Insight: The Buchwald-Hartwig amination is a versatile reaction for forming C-N bonds with a wide range of amines and aryl halides.[5] The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity. For electron-deficient aryl bromides, a variety of catalyst systems have been shown to be effective.[5] While specific comparative data for dibromotrifluorobenzene isomers is limited, the general reactivity trends observed in other coupling reactions are expected to hold true.
Experimental Protocols
The following are general, illustrative protocols for the mono-functionalization of a dibromotrifluorobenzene isomer. Optimization of the specific ligand, base, solvent, temperature, and reaction time will be necessary for each specific isomer and coupling partner.
General Protocol for Suzuki-Miyaura Coupling
General Protocol for Sonogashira Coupling
General Protocol for Buchwald-Hartwig Amination
Conclusion
The selective functionalization of dibromotrifluorobenzene isomers via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of highly functionalized aromatic compounds. The reactivity and regioselectivity of these reactions are governed by a delicate balance of electronic and steric factors. The electron-withdrawing nature of the fluorine substituents activates the C-Br bonds towards oxidative addition, while steric hindrance around the bromine atoms dictates the site of reaction. By carefully choosing the isomer and optimizing the reaction conditions, chemists can achieve a high degree of control over the synthetic outcome. While direct comparative data for all isomers is not always available, the principles discussed in this guide, supported by data from closely related systems, provide a strong foundation for predicting reactivity and designing selective transformations. Further research into the systematic comparison of these isomers will undoubtedly lead to even more precise and efficient synthetic methodologies.
References
A Senior Application Scientist's Guide to Fluorinated Building Blocks: A Comparative Analysis of 1,5-Dibromo-2,3,4-trifluorobenzene
Abstract
In the landscape of modern medicinal chemistry, fluorine has become a "magic bullet," an element that, when judiciously incorporated, can profoundly enhance the pharmacological profile of a drug candidate.[1][2][3] Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow chemists to fine-tune lipophilicity, metabolic stability, and binding affinity.[1][2][4] This guide provides an in-depth comparison of fluorinated building blocks, with a special focus on the versatile synthon, 1,5-Dibromo-2,3,4-trifluorobenzene . We will explore its unique reactivity and compare its utility against other common fluorinated building blocks, supported by experimental insights and protocols to empower researchers in their drug discovery campaigns.
The Indispensable Role of Fluorine in Drug Design
The strategic incorporation of fluorine is a well-established strategy in drug discovery. Approximately 20-30% of all new approved drugs contain at least one fluorine atom.[5][6] The benefits are multifaceted:
-
Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by Cytochrome P450 enzymes. This blocks common sites of metabolic oxidation, extending a drug's half-life and improving its pharmacokinetic profile.[1][2]
-
Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or multipolar interactions within a protein's binding pocket, thereby increasing ligand potency.
-
Modulation of Physicochemical Properties: Fluorination can significantly alter a molecule's lipophilicity (LogP). While a single fluorine atom often increases lipophilicity, polyfluorination can have varied effects. This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]
-
pKa Tuning: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which is crucial for controlling a drug's ionization state at physiological pH and thus its solubility and cell permeability.[4]
Given these advantages, the demand for versatile, fluorine-containing chemical intermediates has surged.[7] The choice of the right building block is a critical decision that can streamline synthesis and accelerate the drug development pipeline.[7][8]
A Deep Dive into this compound
This compound (CAS: 17299-95-5) has emerged as a particularly valuable building block for its unique combination of features.[7]
Structure and Inherent Reactivity: The molecule presents a trifluorinated benzene core with two bromine atoms positioned at C1 and C5. This specific arrangement provides two key advantages: a pre-installed, metabolically stable fluorinated core and two distinct, reactive handles (the C-Br bonds) for sequential, site-selective functionalization.[7][9][10]
The power of this building block lies in the differential reactivity of the two C-Br bonds in transition-metal-catalyzed cross-coupling reactions. This selectivity is governed by a combination of electronic and steric factors, allowing for a controlled, stepwise synthesis of complex, multi-substituted aromatic compounds.[11][12][13]
Comparative Analysis: this compound vs. The Field
While this compound is a powerful tool, it's essential to understand its place among other fluorinated building blocks. The choice of synthon depends on the specific synthetic goal and the desired properties of the final molecule.
| Building Block | Key Features | Primary Applications & Causality | Potential Limitations |
| This compound | Trifluorinated core; two differentially reactive C-Br bonds. | Sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira). Ideal for building complex, multi-substituted aromatics where precise vectoral elaboration is needed.[7] | Higher initial cost compared to simpler blocks; requires careful optimization of reaction conditions to ensure selectivity. |
| Monofluoro- and Difluorobenzene Derivatives (e.g., 1-Bromo-4-fluorobenzene) | Single or double fluorine substitution. | Used when subtle modulation of electronics and lipophilicity is required. The C-Br bond serves as the primary reactive handle for standard cross-couplings. | Does not provide the same degree of metabolic shielding or the strong electronic perturbation of a polyfluorinated ring. |
| Trifluoromethyl (-CF3) Substituted Aromatics (e.g., 1-Bromo-4-(trifluoromethyl)benzene) | Contains the highly lipophilic and electron-withdrawing -CF3 group. | Excellent for significantly increasing metabolic stability and binding affinity through strong hydrophobic interactions. The -CF3 group is a bioisostere for several functional groups.[14] | The -CF3 group is sterically larger than a single fluorine atom and can dramatically alter molecular conformation, which may not always be beneficial. |
| Pentafluorobenzene Derivatives (e.g., Hexafluorobenzene, Pentafluorobenzyl bromide) | Perfluorinated aromatic ring. | Used for creating highly electron-deficient aromatic systems and in materials science.[6][15] The high degree of fluorination drastically alters electronic properties. | Can be too reactive or too electron-deficient for certain biological targets. May lead to poor solubility and unfavorable ADME properties. |
| Fluorinated Heterocycles (e.g., 2,6-Dichloro-5-fluoronicotinic acid) | Fluorine atom(s) on a heterocyclic core (pyridine, pyrimidine, etc.). | Crucial for building kinase inhibitors and other drugs targeting ATP-binding sites. The nitrogen atoms provide key hydrogen bonding interactions, while fluorine modulates pKa and stability.[16] | Synthesis can be more complex, and regioselectivity in functionalization reactions can be challenging to control without specific directing groups.[11] |
Experimental Protocols & Practical Insights
The true utility of a building block is demonstrated in its application. Below are representative, self-validating protocols for the site-selective functionalization of this compound.
Workflow for Site-Selective Cross-Coupling
This diagram illustrates the logical flow for synthesizing a disubstituted product from this compound, emphasizing the critical control points for achieving high selectivity and yield.
Caption: A typical two-step, site-selective cross-coupling workflow.
Protocol 1: Site-Selective Sonogashira Coupling (First Functionalization)
The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds.[17][18][19] Due to steric and electronic effects, the C1-Br bond of this compound is generally more reactive under milder conditions.
-
Rationale: We employ a copper(I) co-catalyst and mild conditions to preferentially activate the less sterically hindered and electronically favored C1-Br bond, leaving the C5-Br bond intact for subsequent reactions.[20]
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).
-
Reagent Addition: Add anhydrous triethylamine (Et₃N) as both the base and solvent via syringe.
-
Substrate Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the mono-alkynylated product.
Protocol 2: Suzuki-Miyaura Coupling (Second Functionalization)
Following the first coupling and purification, the remaining C5-Br bond can be functionalized, often requiring more forcing conditions. The Suzuki-Miyaura coupling is an excellent choice for forming C-C bonds.[21][22][23][24]
-
Rationale: The remaining C-Br bond is more sterically hindered and less reactive. We use a more robust palladium catalyst system (e.g., with a Buchwald ligand like SPhos or JohnPhos) and higher temperatures to drive the second oxidative addition and coupling to completion.[25]
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the mono-alkynylated intermediate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.04 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the final disubstituted product.
Conclusion and Future Outlook
This compound stands out as a premier building block for constructing complex, poly-functionalized aromatic cores. Its key advantage is the potential for controlled, site-selective reactions, enabling medicinal chemists to build molecular complexity in a predictable manner. While simpler fluorinated blocks have their place for modest property modulation, and trifluoromethylated synthons offer a powerful, albeit sterically demanding, alternative, the dibromo-trifluoro-benzene scaffold provides a unique balance of pre-installed stability and synthetic versatility.
As drug discovery ventures into more challenging chemical space, such as "beyond Rule of 5" (bRo5) compounds, the need for building blocks that allow for precise, three-dimensional vectoral expansion will only grow.[26] The continued development of novel catalytic systems that can further distinguish between the C-Br bonds of synthons like this compound will continue to expand the synthetic chemist's toolkit, accelerating the discovery of the next generation of therapeutics.
Reaction Scheme: Orthogonal Functionalization
Caption: Sequential functionalization strategy for this compound.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 6. 氟化砌塊 [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. nbinno.com [nbinno.com]
- 11. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 14. jelsciences.com [jelsciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Ascendancy of Organoboron Reagents over Organotin in Cross-Coupling Chemistry
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon bonds, a fundamental process in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the arsenal of available methods, the Suzuki-Miyaura and Stille couplings have long been celebrated for their versatility and broad applicability.[1] However, a critical examination of their core components—the organometallic reagents—reveals a compelling case for the preferential use of organoboron compounds over their organotin counterparts. This guide provides an in-depth, evidence-based comparison, demonstrating the distinct advantages of organoboron reagents in terms of toxicity, stability, and operational simplicity, thereby empowering researchers to make more informed and sustainable decisions in their synthetic endeavors.
At a Glance: Key Differences Between Organoboron and Organotin Reagents
| Feature | Organoboron Reagents (Suzuki Coupling) | Organotin Reagents (Stille Coupling) |
| Organometallic Reagent | Boronic acids, boronic esters | Organostannanes (organotin compounds) |
| Toxicity | Generally low toxicity, considered "greener"[2] | High toxicity of reagents and byproducts[2][3] |
| Reagent Stability | Variable; some boronic acids are prone to decomposition[2] | Generally stable to air and moisture[2][4] |
| Byproducts | Boron-based, often water-soluble and easily removed[2] | Tin-based, can be challenging to remove completely[2][5] |
| Reaction Conditions | Typically requires a base[2] | Often proceeds under neutral conditions[2] |
| Functional Group Tolerance | Broad, though can be sensitive to acidic protons | Excellent, tolerates a wide range of functional groups[2][5] |
The Elephant in the Lab: A Frank Discussion on Toxicity
The most significant and compelling advantage of organoboron reagents lies in their markedly lower toxicity compared to organostannanes.[2] Organotin compounds, particularly tri-substituted variants like tributyltin (TBT), are notorious for their high toxicity to a wide range of organisms, including mammals.[3][6][7] They are classified as persistent organic pollutants and can have detrimental effects on the central nervous, immune, and reproductive systems.[7][8][9] The handling of these reagents necessitates stringent safety protocols and specialized waste disposal, adding a significant logistical and environmental burden to the synthetic process.
In stark contrast, organoboron compounds, such as arylboronic acids, are generally considered to be of low toxicity.[10] Their byproducts are also typically benign and easily removed from reaction mixtures, often through simple aqueous washes.[2] This inherent safety profile not only protects researchers but also aligns with the growing imperative for greener and more sustainable chemical practices in both academic and industrial settings.
Comparative Toxicity Data:
| Compound Class | Representative Compound | Oral LD50 (Rat, mg/kg) | Key Toxicity Concerns |
| Triorganotins | Tributyltin (TBT) Chloride | 171-234[3] | Neurotoxicity, immunotoxicity, endocrine disruption[7][8][9] |
| Diorganotins | Dibutyltin (DBT) Dichloride | 50-100[3][11] | Immunotoxicity, hepatotoxicity[7][8] |
| Organoborons | Phenylboronic Acid | >2000 (comparable boronic acids) | Generally low toxicity, irritant |
Note: Directly comparable LD50 data for all common boronic acids is not as extensively compiled as for organotins due to their generally recognized lower hazard.
Navigating Stability and Reactivity: A Balancing Act
While organostannanes are lauded for their general stability towards air and moisture, many boronic acids can be prone to decomposition, particularly protodeboronation or the formation of cyclic anhydrides (boroxines).[2][9][12] However, significant advancements in the field have led to the development of highly stable boronic acid derivatives, such as pinacol esters and MIDA (N-methyliminodiacetic acid) boronates, which offer extended shelf-life and controlled release of the active boronic acid during the reaction.[9][12][13]
The reactivity profiles also present a key distinction. The Suzuki-Miyaura coupling typically necessitates the use of a base to activate the organoboron reagent for transmetalation.[14] While this adds a component to the reaction mixture, it also provides a convenient handle for tuning reactivity. The Stille coupling, on the other hand, can often proceed under neutral conditions, which can be advantageous for base-sensitive substrates.[2] However, the Stille reaction can be more sensitive to steric hindrance, and in some cases, the Suzuki coupling can provide higher yields, particularly with sterically demanding substrates.[15]
Catalytic Cycles: A Mechanistic Glimpse
The fundamental mechanisms of the Suzuki-Miyaura and Stille couplings share a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the transmetalation step.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille coupling.
Performance in Practice: A Data-Driven Comparison
The choice between Suzuki and Stille coupling often hinges on the specific substrates and desired outcome. The following table summarizes representative yields for the synthesis of biaryl compounds, a common application for both reactions.
| Aryl Halide | Coupling Partner | Reaction | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Diazocine-boronic ester | Suzuki | Pd(OAc)₂/XPhos (5) | K₃PO₄ | Toluene/H₂O | 80 | 95 | [15] |
| 4-Bromoanisole | Diazocine-stannane | Stille | Pd(OAc)₂/XPhos (5) | CsF | Dioxane | 80 | 90 | [15] |
| 1-Bromo-4-nitrobenzene | Diazocine-boronic ester | Suzuki | Pd(OAc)₂/XPhos (5) | K₃PO₄ | Toluene/H₂O | 80 | 80 | [15] |
| 1-Bromo-4-nitrobenzene | Diazocine-stannane | Stille | Pd(OAc)₂/XPhos (5) | CsF | Dioxane | 80 | 89 | [15] |
| 4-Chlorotoluene | Phenylboronic acid | Suzuki | Pd/C (5) | K₂CO₃ | Water | MW | 85 | [16] |
| 4-Chlorotoluene | Tributylphenyl stannane | Stille | Pd(OAc)₂ (2.5) | - | Ionic Liquid | 90 | 92 | [17] |
As the data suggests, both methods can provide excellent yields. However, the Suzuki coupling often requires a base, while the Stille coupling may proceed under neutral conditions.[2] Notably, for certain heterocyclic couplings, the Stille reaction has been reported to give superior yields.[15]
Experimental Protocols: From Theory to Practice
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline for the coupling of an aryl halide with an arylboronic acid.
Workflow Diagram:
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).[2]
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the desired solvent (e.g., toluene/water mixture) via syringe and degas the solution by bubbling with the inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[2]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.[10]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Stille Coupling Protocol
This protocol is a general guideline for the coupling of an aryl halide with an organostannane.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq) and the organostannane (1.1 mmol, 1.1 eq).[4]
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Add the desired solvent (e.g., anhydrous DMF or toluene) via syringe and degas the solution.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[5]
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress.[10]
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent.
-
Wash the solution with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[2]
-
Filter the resulting slurry through a pad of celite, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.[2]
Conclusion: A Clear Verdict for a Greener Future
While both the Suzuki-Miyaura and Stille couplings are undeniably powerful transformations in the synthetic chemist's toolbox, the advantages of organoboron reagents are clear and compelling. The significantly lower toxicity of organoboron compounds and their byproducts makes them the more responsible and sustainable choice, particularly in the context of pharmaceutical and industrial applications where safety and environmental impact are paramount.[10] While organostannanes may offer advantages in specific cases, such as with highly base-sensitive substrates or certain challenging couplings, the continuous development of more stable and reactive organoboron reagents is steadily closing this gap. For the modern researcher, scientist, and drug development professional, the judicious selection of organoboron reagents is not merely a matter of synthetic efficiency but a commitment to safer and greener chemistry.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organotin compounds: toxicokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Characterization of High-Performance Polymers Derived from 1,5-Dibromo-2,3,4-trifluorobenzene
Introduction: The Rationale for Advanced Characterization
The monomer 1,5-Dibromo-2,3,4-trifluorobenzene is a highly versatile building block for a new generation of high-performance polymers. Its unique structure, featuring a trifluorinated aromatic core and reactive bromine sites, allows for the synthesis of materials with exceptional properties.[1][2] The incorporation of a trifluorinated phenyl ring into a polymer backbone, typically through cross-coupling reactions, imparts a combination of desirable characteristics: high thermal stability, enhanced solubility in organic solvents, chemical inertness, low dielectric constants, and low moisture absorption.[3][4][5] These attributes make such polymers, often poly(arylene ether)s, polyimides, or poly(ether ketone)s, prime candidates for applications in microelectronics, aerospace, and advanced membranes.[3][4][6]
However, unlocking the full potential of these materials is critically dependent on a comprehensive and rigorous characterization strategy. The relationship between the polymer's molecular architecture and its macroscopic performance is not always direct. Therefore, it is imperative for researchers and developers to employ a suite of analytical techniques to build a complete picture of the material. This guide provides an in-depth comparison of the essential characterization methods, explaining the causality behind experimental choices and presenting a logical workflow for validating the structure and performance of polymers derived from this compound.
The Integrated Characterization Workflow
A robust characterization plan follows a logical progression from initial structural verification to detailed analysis of physical and thermal properties. Each step provides crucial data that informs the next, creating a self-validating system where results from different techniques corroborate one another.
Caption: Integrated workflow for polymer characterization.
Part 1: Definitive Structural Elucidation
The first and most critical step is to confirm that the synthesized polymer possesses the intended chemical structure. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary tools for this purpose, offering complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is unparalleled for providing detailed atomic-level information about a polymer's structure. For polymers derived from this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just recommended; it is essential.
-
¹⁹F NMR: This is the most direct method to confirm the successful incorporation of the trifluorinated monomer unit.[7][8] The chemical shifts of the fluorine nuclei are highly sensitive to their local electronic environment, making ¹⁹F NMR an excellent tool for verifying regiochemistry and detecting potential side-reactions or structural defects.[7][9] For a polymer chain, the fluorine signals will typically appear as well-resolved resonances with chemical shifts distinct from the monomer, providing unambiguous proof of polymerization.[10]
-
¹H NMR: Provides information on the proton-containing parts of the polymer, typically the comonomer units (e.g., bisphenols). The integration of signals can be used to confirm the stoichiometric ratio of the different monomer units in the copolymer.
-
¹³C NMR: Offers a map of the carbon backbone of the polymer. It helps to confirm the formation of new bonds (e.g., C-O ether linkages) and verifies the overall carbon framework.
| NMR Technique | Primary Information Gained | Rationale for Use |
| ¹⁹F NMR | Confirms incorporation of the fluorinated monomer; detects structural defects and end-groups. | Direct and unambiguous evidence of the key structural unit. High sensitivity.[11] |
| ¹H NMR | Confirms structure of non-fluorinated comonomers; verifies monomer incorporation ratio. | Complements ¹⁹F NMR by providing information on the rest of the polymer structure. |
| ¹³C NMR | Verifies the carbon backbone and the formation of new covalent bonds (e.g., ether linkages). | Provides a complete structural picture by mapping the entire carbon framework. |
-
Sample Preparation: Dissolve 15-20 mg of the dried polymer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as these polymers may have limited solubility.[12]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence is typically sufficient.
-
Reference: Use an external standard like CFCl₃ (0 ppm) or a secondary standard.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of the nuclei.
-
Number of Scans: 64-256 scans, depending on the sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to obtain relative ratios of different fluorine environments.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a polymer.[13] While less detailed than NMR, it is invaluable for quickly confirming the key chemical transformations during polymerization. For a poly(arylene ether) synthesized from this compound and a bisphenol, FTIR is used to:
-
Confirm Ether Bond Formation: The appearance of strong C-O-C stretching vibrations (typically around 1240 cm⁻¹) is a key indicator of successful polymerization.
-
Verify Absence of Reactants: The disappearance of the broad O-H stretch from the bisphenol monomer (around 3200-3500 cm⁻¹) indicates complete reaction.
-
Identify Key Bonds: The presence of C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region) and aromatic C=C stretches (1400-1600 cm⁻¹) confirms the integrity of the aromatic backbone.[14]
-
Sample Preparation: Place a small amount of the dry polymer powder or a piece of cast film directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and compare them to the spectra of the starting monomers to confirm the reaction.
Part 2: Molecular Weight and Distribution Analysis
The molecular weight of a polymer is a critical parameter that directly influences its mechanical properties, thermal behavior, and processability.[15] Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard technique for this measurement.[16][17]
Size-Exclusion Chromatography (SEC/GPC)
SEC separates polymer chains based on their hydrodynamic volume in solution.[16] Smaller molecules diffuse into the pores of the column packing material and elute later, while larger molecules are excluded and elute faster. The elution profile is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn), which describes the breadth of the molecular weight distribution.
For fluorinated polymers, SEC analysis requires careful consideration of the mobile phase, as these materials are often not soluble in common solvents like THF or chloroform. Solvents such as N-Methyl-2-pyrrolidone (NMP) or fluorinated solvents like hexafluoroisopropanol (HFIP) may be necessary.[18]
The choice of detector significantly impacts the quality and type of data obtained.
| Detector Type | Measurement Principle | Advantages | Considerations |
| Refractive Index (RI) | Measures changes in the refractive index of the eluent. | Universal detector for all polymers. | Sensitive to temperature and pressure fluctuations; cannot be used with gradient elution. |
| UV-Vis | Measures absorbance at a specific wavelength. | High sensitivity for polymers with a UV chromophore (like aromatic polymers). | Not universal; requires the polymer to absorb UV light. |
| Multi-Angle Light Scattering (MALLS) | Measures the intensity of light scattered by the polymer molecules at various angles. | Provides an absolute measurement of Mw, independent of calibration standards.[15] | More complex data analysis; requires accurate knowledge of the polymer's dn/dc value. |
| Viscometer | Measures the intrinsic viscosity of the eluting polymer solution. | Provides information on molecular structure (e.g., branching) and allows for universal calibration.[19] | Sensitive to flow rate variations. |
A "triple detector" setup combining RI, MALLS, and a viscometer provides the most comprehensive information, yielding absolute molecular weight, size, and conformational data.[15]
Caption: Workflow for a multi-detector SEC/GPC system.
Part 3: Thermal Property Evaluation
The high thermal stability endowed by the C-F bonds and aromatic backbone is a key performance attribute of these polymers.[5] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for quantifying this stability.
Thermogravimetric Analysis (TGA)
TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere. It is used to determine the polymer's decomposition temperature (Td), which is a primary indicator of its thermal stability. For high-performance polymers, Td is often reported as the temperature at which 5% or 10% weight loss occurs.[3][12] These polymers are expected to have Td (5%) values well above 400-500 °C.[3][20]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify key thermal transitions:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[21] The Tg defines the upper service temperature for many applications and provides insight into chain mobility. The incorporation of fluorine and bulky groups can influence Tg.[3][10]
-
Melting Temperature (Tm): If the polymer has crystalline domains, DSC will show an endothermic peak corresponding to melting. Many high-performance aromatic polymers are amorphous and thus do not exhibit a Tm.
| Technique | Primary Measurement | Key Information Derived | Typical Application |
| TGA | Mass vs. Temperature | Decomposition Temperature (Td), Char Yield, Thermal Stability Profile. | Determining the absolute upper limit of thermal stability. |
| DSC | Heat Flow vs. Temperature | Glass Transition (Tg), Melting Point (Tm), Crystallinity. | Defining the material's service temperature range and processing window. |
-
Sample Preparation: Place 5-10 mg of the dry polymer into a TGA pan (platinum or ceramic).
-
Instrument Setup: Tare the balance and place the sample in the furnace.
-
Heating Program: Heat the sample from room temperature to ~800-1000 °C at a constant rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.
-
Data Analysis: Plot the percentage weight loss versus temperature. Determine the onset of decomposition and the temperature at 5% weight loss (Td5).
Comparative Data Summary
To illustrate the impact of the this compound monomer, the table below presents a comparison of expected properties for a hypothetical fluorinated poly(arylene ether) (F-PAE) derived from it, versus a conventional non-fluorinated poly(arylene ether) (PAE).
| Property | Characterization Method | Typical Value for PAE | Expected Value for F-PAE | Reason for Difference |
| Decomposition Temp. (Td5, N₂) | TGA | ~500 °C | > 530 °C | High strength of C-F and aromatic C-C bonds increases thermal stability.[5] |
| Glass Transition Temp. (Tg) | DSC | 180 - 220 °C | 200 - 260 °C | The rigid trifluorophenyl unit restricts chain rotation, increasing Tg.[22] |
| Molecular Weight (Mw) | SEC/GPC | 40,000 - 80,000 g/mol | 30,000 - 70,000 g/mol | Dependent on synthesis conditions; comparable weights are achievable.[6][22][23] |
| Solubility | Visual Inspection / NMR | Soluble in NMP, DMAc | Soluble in NMP, DMAc, THF, Chloroform | Fluorine atoms and kinked structures disrupt chain packing, improving solubility.[4][12] |
| Dielectric Constant (1 MHz) | Dielectric Analysis | ~3.0 - 3.4 | < 2.8 | The low polarizability of the C-F bond reduces the overall dielectric constant.[12][20] |
| Water Absorption | Gravimetric Analysis | 0.4 - 0.8% | < 0.3% | The hydrophobic nature of the fluorinated segments repels moisture.[3][20] |
Conclusion
The characterization of polymers derived from this compound requires a multi-faceted, integrated analytical approach. A logical workflow that begins with unambiguous structural verification by multi-nuclear NMR and FTIR, followed by precise molecular weight determination via multi-detector SEC, and culminating in a thorough thermal analysis by TGA and DSC, provides the necessary framework to establish a clear structure-property relationship. This comprehensive strategy is not merely a quality control exercise; it is a fundamental component of the research and development process, enabling scientists to rationally design and validate the next generation of high-performance fluorinated materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. scielo.br [scielo.br]
- 4. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 5. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biophysics.org [biophysics.org]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. Cambridge Polymer Group :: GPC/SEC [campoly.com]
- 16. aimplas.net [aimplas.net]
- 17. selectscience.net [selectscience.net]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
- 20. Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties - 北京理工大学 [pure.bit.edu.cn]
- 21. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 22. researchgate.net [researchgate.net]
- 23. par.nsf.gov [par.nsf.gov]
HPLC methods for monitoring reaction progress of 1,5-Dibromo-2,3,4-trifluorobenzene.
A Comparative Guide to HPLC Methods for Monitoring Reaction Progress of 1,5-Dibromo-2,3,4-trifluorobenzene
Introduction: The Analytical Challenge of Halogenated Aromatics
This compound is a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2][3] Its unique substitution pattern of both bromine and fluorine atoms imparts specific reactivity, making it a valuable building block in cross-coupling reactions and the development of advanced materials.[1][3] Monitoring the consumption of this starting material and the formation of products is crucial for reaction optimization, yield determination, and ensuring the safety and purity of the final compound.
The highly halogenated and nonpolar nature of this compound and its derivatives presents a unique set of analytical challenges. Selecting an appropriate chromatographic technique is paramount for achieving accurate and reproducible results. This guide will delve into the practical application of HPLC for this purpose, providing a comparative analysis with other relevant methods.
Comparative Analysis of Analytical Techniques
Choosing the right analytical tool is the first step toward successful reaction monitoring. Below is a comparison of HPLC, GC, and TLC for the analysis of this compound reactions.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of components on a thin layer of adsorbent material. |
| Applicability | Excellent for a wide range of compounds, including non-volatile and thermally labile molecules. | Suitable for volatile and thermally stable compounds.[4][5][6] | Primarily a qualitative technique for rapid, preliminary analysis.[7][8][9][10][11] |
| Selectivity | Highly tunable through a wide variety of stationary and mobile phases.[12][13][14] | High selectivity, especially when coupled with mass spectrometry (GC-MS).[5][15][16] | Lower selectivity compared to HPLC and GC. |
| Quantification | Highly quantitative with excellent precision and accuracy. | Highly quantitative, especially with appropriate internal standards. | Semi-quantitative at best; primarily used for qualitative assessment. |
| Sample Preparation | Simple dissolution in a suitable solvent is often sufficient. | May require derivatization for non-volatile compounds; sample must be in a volatile solvent. | Minimal sample preparation required.[8] |
| Analysis Time | Typically 5-30 minutes per sample. | Can be faster than HPLC for simple mixtures. | Very fast, often less than 15 minutes.[8] |
Why HPLC is Often the Preferred Method
For many reactions involving this compound, HPLC, particularly in the reversed-phase mode, emerges as the superior choice. This is due to several key advantages:
-
Versatility: HPLC can handle a wide range of starting materials, intermediates, and products with varying polarities and volatilities without the need for derivatization.
-
Robustness: Modern HPLC systems and columns offer excellent reproducibility and long-term stability, which is critical in regulated environments like drug development.
-
Quantitative Accuracy: The precision and accuracy of HPLC with UV detection are generally superior for routine quantitative analysis compared to TLC and often more straightforward to implement than quantitative GC.
While GC is a powerful technique for halogenated compounds, the potential for thermal degradation of reactants or products and the typically higher operating temperatures can be a drawback. TLC, on the other hand, is an invaluable tool for quick, qualitative checks of reaction progress but lacks the quantitative power and resolution of HPLC for detailed kinetic studies or impurity profiling.[7][8][9][10][11]
HPLC Method Development for this compound
The development of a robust HPLC method requires careful consideration of the stationary phase, mobile phase, and detection wavelength. Given the nonpolar nature of this compound, reversed-phase HPLC is the most appropriate approach.[14]
Stationary Phase Selection
The choice of stationary phase is critical for achieving the desired selectivity. For halogenated aromatic compounds, several options are viable:
-
C18 (Octadecylsilane): The most common reversed-phase stationary phase, offering excellent hydrophobic retention. It is a good starting point for most applications.
-
C8 (Octylsilane): Provides less hydrophobic retention than C18, which can be advantageous for highly nonpolar compounds that might be too strongly retained on a C18 column.
-
Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions with the aromatic rings of the analytes, which can be beneficial for separating structurally similar aromatic compounds.[13]
-
Pentafluorophenyl (PFP): PFP phases are particularly well-suited for the separation of halogenated aromatic compounds due to unique electronic and dipole-dipole interactions.[12][17]
Mobile Phase Optimization
The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH).
-
Acetonitrile vs. Methanol: Acetonitrile generally provides lower backpressure and better peak shape for many compounds compared to methanol. However, methanol can offer different selectivity and is sometimes more cost-effective.
-
Gradient vs. Isocratic Elution: For reaction monitoring where components with a wide range of polarities may be present, a gradient elution (where the organic solvent concentration is increased over time) is often necessary to achieve adequate separation of all components within a reasonable timeframe. Isocratic elution (constant mobile phase composition) is simpler but may not be suitable for complex reaction mixtures.
-
Additives: The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analytes or residual silanols on the stationary phase.[18]
Detection Wavelength
Aromatic compounds like this compound absorb UV light.[19][20][21][22][23] The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. A UV-Vis spectrophotometer can be used to determine the wavelength of maximum absorbance (λmax) for the starting material and expected products. For benzene derivatives, strong absorbance is typically observed in the 200-280 nm range.
Experimental Protocols
Here, we provide a detailed, step-by-step methodology for developing an HPLC method for monitoring a hypothetical reaction of this compound.
Workflow for HPLC Method Development
Caption: A logical workflow for the development and validation of an HPLC method for reaction monitoring.
Protocol 1: Standard Reversed-Phase HPLC Method
This protocol serves as a robust starting point for the analysis of this compound and its reaction products.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
- Further dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.
- Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Rationale for Parameter Selection:
- C18 Column: Provides good general-purpose hydrophobic retention for nonpolar aromatic compounds.
- Formic Acid: Improves peak shape and is compatible with mass spectrometry if further characterization is needed.
- Gradient Elution: Accommodates a range of analyte polarities, ensuring that both the nonpolar starting material and potentially more polar products are eluted with good peak shape.
- 254 nm Detection: A common wavelength for aromatic compounds that often provides a good response for both starting materials and products.
Protocol 2: Alternative Selectivity with a PFP Column
This method is recommended if co-elution or poor resolution of key components is observed with the standard C18 method.
1. Sample Preparation:
- Follow the same procedure as in Protocol 1.
2. HPLC System and Conditions:
| Parameter | Condition |
| Column | Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Rationale for Parameter Selection:
- PFP Column: Offers alternative selectivity for halogenated and aromatic compounds through dipole-dipole, π-π, and hydrophobic interactions, which can resolve components that are difficult to separate on a C18 column.[12]
- Elevated Temperature: A slightly higher column temperature can improve peak efficiency and reduce analysis time.
Data Interpretation and Comparison
The following table illustrates hypothetical data from the two proposed HPLC methods, demonstrating how different stationary phases can impact the separation.
| Compound | Retention Time (min) - C18 | Retention Time (min) - PFP | Peak Shape (Tailing Factor) - C18 | Peak Shape (Tailing Factor) - PFP |
| This compound | 12.5 | 11.8 | 1.1 | 1.0 |
| Product 1 | 9.2 | 9.8 | 1.2 | 1.1 |
| Byproduct 1 | 9.3 | 10.5 | Co-eluted | 1.1 |
In this hypothetical example, the PFP column provides better resolution between Product 1 and Byproduct 1, highlighting the importance of screening different column chemistries.
Conclusion
The effective monitoring of reactions involving this compound is essential for successful synthetic outcomes. While TLC and GC have their specific applications, reversed-phase HPLC offers a superior combination of versatility, quantitative accuracy, and robustness for this class of compounds. By systematically developing and validating an HPLC method, starting with a standard C18 column and exploring alternative selectivities such as a PFP phase when necessary, researchers can gain precise and reliable insights into their reaction progress. The protocols and comparative data presented in this guide provide a solid foundation for developing tailored analytical solutions for these challenging yet important molecules.
References
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- 3. This compound | 17299-95-5 | Benchchem [benchchem.com]
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- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Benzene, fluoro- [webbook.nist.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
